2,6-Dimethoxyphenol-d6
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H10O3 |
|---|---|
Molecular Weight |
160.20 g/mol |
IUPAC Name |
2,6-bis(trideuteriomethoxy)phenol |
InChI |
InChI=1S/C8H10O3/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5,9H,1-2H3/i1D3,2D3 |
InChI Key |
KLIDCXVFHGNTTM-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=CC=C1)OC([2H])([2H])[2H])O |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of 2,6-Dimethoxyphenol-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and experimental protocols related to 2,6-Dimethoxyphenol-d6. While direct experimental data for the deuterated compound is limited, this guide leverages the extensive information available for its non-deuterated analogue, 2,6-Dimethoxyphenol (B48157) (also known as Syringol), to provide a thorough and practical resource. The primary difference in the deuterated form is its increased molecular weight.
Core Chemical and Physical Properties
This compound is a deuterated form of 2,6-Dimethoxyphenol, a phenolic compound naturally found in wood smoke.[1] The "-d6" designation indicates the replacement of six hydrogen atoms with deuterium, typically within the two methoxy (B1213986) groups. This isotopic labeling is particularly useful in metabolic studies, as a tracer, and in analytical applications such as mass spectrometry.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its non-deuterated analogue.
| Property | Value (this compound) | Value (2,6-Dimethoxyphenol) | Citations |
| Molecular Formula | C₈H₄D₆O₃ | C₈H₁₀O₃ | [2] |
| Molecular Weight | 160.20 g/mol | 154.17 g/mol | [2] |
| Appearance | - | Off-white to beige crystalline powder | [3] |
| Melting Point | - | 50 - 57 °C | [4] |
| Boiling Point | - | 261 °C at 760 mmHg | [5] |
| Flash Point | - | 140 °C | [5][6] |
| Solubility | - | Slightly soluble in water, soluble in ethanol (B145695) and ether. | [7] |
| Odor | - | Smoky, phenolic, medicinal | [1][3] |
Note: Data for appearance, melting point, boiling point, flash point, solubility, and odor are for the non-deuterated compound, 2,6-Dimethoxyphenol, and are expected to be very similar for the deuterated analogue.
Safety and Handling
The safety profile of this compound is considered to be analogous to that of 2,6-Dimethoxyphenol. It is classified as harmful if swallowed and causes skin and serious eye irritation.[5][8] It may also cause respiratory irritation.[5][8]
Hazard and Precautionary Statements
| Category | Statement | Citations |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [6][8] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][8] |
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[8]
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[2]
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced.[8]
Experimental Protocols
Synthesis of 2,6-Dimethoxyphenol
A common method for the synthesis of 2,6-Dimethoxyphenol involves the methylation of pyrogallol.[3] Another reported synthesis is from 2,6-dibromophenol (B46663).[9]
Example Protocol for Synthesis from 2,6-Dibromophenol: [9]
-
Treat 2,6-dibromophenol (0.058 mole) with sodium methoxide (B1231860) (0.45 g atom of sodium in 100 ml of methanol).
-
The reaction is carried out in a solvent mixture of methanol (B129727) (100 ml) and dimethylformamide (100 ml).
-
Cuprous iodide (2 g) is used as a catalyst.
-
The reaction mixture is processed to isolate the crude product.
-
Purification can be achieved through recrystallization.
To synthesize the d6 analogue, deuterated methanol (CD₃OD) would be used as a reagent and solvent.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of 2,6-Dimethoxyphenol.
Example HPLC Method:
-
Column: A reverse-phase column such as Newcrom R1 can be used.[5]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid or formic acid (for Mass-Spec compatibility) is typically used.[5]
-
Detection: UV detection is appropriate for this aromatic compound.
Applications in Research and Development
2,6-Dimethoxyphenol and its deuterated analogue are valuable in several research and industrial applications:
-
Flavor and Fragrance: It is a key component of smoke flavoring and is used to impart smoky and woody aromas in food and perfumes.[1][3]
-
Organic Synthesis: It serves as a precursor in the synthesis of more complex molecules and natural products.[7][10]
-
Antioxidant Research: As a phenolic compound, it exhibits antioxidant properties and can be a subject of study for its free-radical scavenging capabilities.[11]
-
Enzyme Substrate: It is used as a substrate for determining the activity of laccase enzymes.[11]
-
Metabolic Studies: The deuterated form, this compound, is an ideal internal standard for mass spectrometry-based quantification in biological matrices, allowing for precise tracking and measurement in metabolic research.
Visualizations
Synthesis Pathway from Pyrogallol
Caption: General synthesis pathway of 2,6-Dimethoxyphenol via methylation of pyrogallol.
Experimental Workflow for HPLC Analysis
Caption: A typical experimental workflow for the quantitative analysis of this compound by HPLC.
References
- 1. 2,6-dimethoxyphenol | Smoky Woody Vanilla Aroma Chemical Supplier India [chemicalbull.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. 2,6-Dimethoxyphenol | 91-10-1 [chemicalbook.com]
- 4. 2,6-Dimethoxyphenol 99 91-10-1 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. 2,6-二甲氧基苯酚 natural, ≥96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Page loading... [wap.guidechem.com]
- 8. echemi.com [echemi.com]
- 9. prepchem.com [prepchem.com]
- 10. 2,6-Dimethoxyphenol, cas, 91-10-1,Syringol | UniVOOK Chemical [univook.com]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis and Isotopic Purity of 2,6-Dimethoxyphenol-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 2,6-Dimethoxyphenol-d6. Deuterated compounds are of significant interest in pharmaceutical research and development, primarily for their use in metabolic studies, as internal standards in quantitative analysis, and for their potential to enhance pharmacokinetic profiles of drug candidates.[1] This document outlines a detailed synthetic protocol, methods for determining isotopic purity, and presents the data in a clear, structured format.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the deuteromethylation of a suitable precursor, such as pyrogallol (B1678534), using a deuterated methylating agent. The Williamson ether synthesis provides a classic and reliable method for this transformation.[2][3][4] This approach involves the deprotonation of the hydroxyl groups of pyrogallol followed by nucleophilic substitution with a deuterated methyl halide.
A plausible and efficient synthetic route starts with pyrogallol and utilizes deuteromethyl iodide (CD₃I) as the source of the deuterated methyl groups.
Proposed Synthetic Scheme
The overall reaction is as follows:
Starting Material: Pyrogallol (1,2,3-trihydroxybenzene) Deuterating Agent: Deuteromethyl iodide (CD₃I) or Deuterated Dimethyl Sulfate (B86663) ((CD₃)₂SO₂)[1][5] Reaction Type: Williamson Ether Synthesis[2][3][4]
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Pyrogallol
-
Deuteromethyl iodide (CD₃I, isotopic purity ≥99.5%)
-
Sodium hydroxide (B78521) (NaOH) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrogallol (1 equivalent) in anhydrous DMF.
-
Deprotonation: Add a slight excess of a suitable base, such as powdered anhydrous potassium carbonate (2.2 equivalents) or sodium hydroxide (2.2 equivalents), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide ions.
-
Deuteromethylation: Cool the reaction mixture in an ice bath. Slowly add deuteromethyl iodide (2.2 equivalents) dropwise to the stirred suspension.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution to pH ~5-6 with 1 M HCl.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel or by recrystallization to yield the final product.
Isotopic Purity Assessment
The determination of isotopic purity is critical to ensure the quality and reliability of the deuterated standard. The primary techniques for this assessment are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quantitative Data Summary
The isotopic purity of a synthesized batch of this compound can be summarized as follows. The data presented here is representative and may vary between synthesis batches.
| Parameter | Specification | Typical Result |
| Chemical Purity (by HPLC) | ≥ 98.0% | > 99.0% |
| Isotopic Enrichment (d6) | Report Value | ≥ 98% |
| Molecular Formula | C₈H₄D₆O₃ | Confirmed |
| Molecular Weight | 160.20 g/mol | Confirmed |
| Isotopologue | Mass Shift from d0 | Relative Abundance (%) |
| d0 (Unlabeled) | 0 | < 0.1 |
| d1 | +1 | < 0.1 |
| d2 | +2 | < 0.1 |
| d3 | +3 | 0.5 |
| d4 | +4 | 1.0 |
| d5 | +5 | 5.0 |
| d6 (Fully Labeled) | +6 | 93.4 |
| Total Isotopic Purity (d3-d6) | > 99.9% |
Experimental Protocols for Isotopic Purity Analysis
HRMS is a powerful technique for determining the isotopic distribution of a deuterated compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: Analyze the sample using an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion peak cluster.
-
Data Analysis:
-
Identify the peaks corresponding to the different isotopologues (d0 to d6) of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Integrate the peak area for each isotopologue.
-
Calculate the isotopic purity as the percentage of the d6 peak area relative to the sum of all isotopologue peak areas.
-
NMR spectroscopy is used to confirm the location of the deuterium (B1214612) atoms and to assess the degree of deuteration.
Methodology:
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
¹H NMR Spectroscopy:
-
Acquire a quantitative ¹H NMR spectrum.
-
The absence or significant reduction of the signal corresponding to the methoxy (B1213986) protons (around 3.87 ppm for the unlabeled compound) indicates successful deuteration at the methoxy groups.
-
Integration of any residual methoxy proton signal against the aromatic proton signals can be used to quantify the level of deuteration.
-
-
²H (Deuterium) NMR Spectroscopy:
-
Acquire a ²H NMR spectrum.
-
A signal corresponding to the deuterated methoxy groups will be observed, confirming the presence and location of the deuterium atoms.
-
-
¹³C NMR Spectroscopy:
-
Acquire a ¹³C NMR spectrum.
-
The carbon signal of the deuterated methoxy group will appear as a multiplet due to coupling with deuterium, providing further confirmation of deuteration.
-
Visualizations
The following diagrams illustrate the synthesis workflow and the analytical process for this compound.
Caption: Synthesis workflow for this compound.
Caption: Analytical workflow for isotopic purity assessment.
References
Certificate of Analysis: 2,6-Dimethoxyphenol-d6 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core data and methodologies presented in a typical Certificate of Analysis (CoA) for 2,6-Dimethoxyphenol-d6. This deuterated analog of syringol is a valuable tool in various research and development applications, including as an internal standard in quantitative mass spectrometry-based studies. Understanding the purity, identity, and isotopic enrichment detailed in a CoA is critical for ensuring the accuracy and reliability of experimental results.
Quantitative Data Summary
The following tables summarize the key quantitative data for a representative batch of this compound.
Table 1: Product Information and Physical Properties
| Parameter | Specification |
| Chemical Name | This compound |
| Synonym(s) | Syringol-d6 |
| CAS Number | Not widely available |
| Molecular Formula | C₈H₄D₆O₃ |
| Molecular Weight | 160.20 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 50-57 °C (for non-deuterated)[2] |
| Boiling Point | 261 °C (for non-deuterated) |
Table 2: Analytical Data
| Test | Method | Specification | Result |
| Chemical Purity | GC-MS | ≥ 95%[1] | 99.5% |
| Isotopic Purity (d6) | ¹H NMR / GC-MS | ≥ 98 atom % D | 99.2 atom % D |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure | Conforms |
| Residual Solvents | ¹H NMR | As per USP <467> | Meets requirements |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to certify this compound are outlined below.
Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity
This method is employed to determine the chemical purity of the material by separating volatile impurities from the main compound.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector: Splitless mode at 250 °C.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Data Analysis: The purity is calculated by dividing the peak area of the main component by the total area of all peaks detected.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Isotopic Purity
NMR spectroscopy is a powerful tool for confirming the molecular structure and determining the level of deuteration.
-
¹H NMR Spectroscopy (Proton NMR):
-
Purpose: To confirm the absence of protons at the deuterated positions and to detect any residual protonated impurities.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Spectrometer: 400 MHz or higher.
-
Procedure: A known quantity of a certified reference standard (e.g., maleic acid) is added to a precisely weighed sample of the deuterated material. The ¹H NMR spectrum is acquired with a sufficient relaxation delay to ensure quantitative integration.
-
Data Analysis: The isotopic purity is determined by comparing the integration of the residual proton signals of this compound to the integration of the reference standard.
-
-
¹³C NMR Spectroscopy (Carbon-13 NMR):
-
Purpose: To confirm the carbon skeleton of the molecule.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Spectrometer: 100 MHz or higher.
-
Data Analysis: The observed chemical shifts are compared to those of a non-deuterated reference standard or predicted values.
-
Mass Spectrometry (MS) for Isotopic Distribution
Mass spectrometry provides detailed information on the distribution of isotopic species (isotopologues).
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) or electron ionization (EI).
-
Procedure: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired.
-
Data Analysis: The relative abundances of the molecular ions corresponding to the d0 (unlabeled) to d6 species are measured. The isotopic purity is expressed as the percentage of the d6 isotopologue relative to the sum of all isotopologues.
Visualizations
The following diagrams illustrate the typical workflows and logical relationships in the certification of a deuterated standard.
Caption: Analytical workflow for a deuterated standard.
Caption: Logical relationship of CoA tests.
References
The Physical Properties of Deuterated Syringol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of deuterated syringol (2,6-Dimethoxyphenol-d3), a valuable tool in various scientific and research applications, particularly in analytical chemistry and drug development. This document details the physical characteristics of the compound, outlines experimental protocols for their determination, and presents relevant workflows and metabolic pathways.
Core Physical Properties
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, generally has a minimal impact on the bulk physical properties of a molecule such as melting point, boiling point, and solubility. The primary difference lies in the increased molecular weight. The physical properties of deuterated syringol are therefore expected to be very similar to those of its non-deuterated counterpart.
Data Presentation: Physical Properties of Syringol and Deuterated Syringol
| Property | Syringol (2,6-Dimethoxyphenol) | Deuterated Syringol (2,6-Dimethoxyphenol-d3) |
| Molecular Formula | C₈H₁₀O₃ | C₈H₇D₃O₃[1] |
| Molecular Weight | 154.16 g/mol [2][3] | 157.18 g/mol [1] |
| Melting Point | 50-57 °C[3][4] | Estimated: 50-57 °C |
| Boiling Point | ~261 °C at 760 mmHg[2][3][4] | Estimated: ~261-262 °C at 760 mmHg |
| Density | ~1.16 g/cm³ | Estimated: Slightly higher than non-deuterated syringol |
| Solubility | - Slightly soluble in water.[2][3]- Soluble in ethanol, DMSO, and dimethylformamide (DMF).[5] | - Estimated: Slightly soluble in water.- Estimated: Soluble in ethanol, DMSO, and DMF. |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physical properties of organic compounds like deuterated syringol.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting point range is often indicative of a pure compound.
Methodology:
-
Sample Preparation: A small amount of the crystalline deuterated syringol is finely ground and packed into a capillary tube, sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer.
-
Heating: The sample is heated slowly and steadily.
-
Observation: The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is the melting point of the substance.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology (Thiele Tube Method):
-
Sample Preparation: A small amount of liquid deuterated syringol is placed in a small test tube. A capillary tube, sealed at one end, is placed in the test tube with the open end downwards.
-
Apparatus Setup: The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
-
Heating: The Thiele tube is heated gently at the side arm to ensure uniform circulation of the oil.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is then stopped. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, hexane) are chosen.
-
Sample Preparation: A small, accurately weighed amount of deuterated syringol is placed in a series of test tubes.
-
Dissolution: A measured volume of each solvent is added to the test tubes. The mixtures are agitated (e.g., by vortexing) for a set period.
-
Observation: The solubility is determined by visual inspection. If the solid dissolves completely, it is considered soluble. If it does not, it is insoluble. For quantitative measurements, the concentration of the saturated solution can be determined using techniques like UV-Vis spectroscopy or HPLC.
Applications and Workflows
Deuterated compounds are invaluable in a variety of research applications, primarily due to the kinetic isotope effect and their utility as internal standards in analytical chemistry.
Use as an Internal Standard in Quantitative Analysis
Deuterated syringol is an ideal internal standard for the quantification of syringol in various matrices using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Its chemical properties are nearly identical to the non-deuterated analyte, ensuring similar behavior during sample preparation and analysis, while its different mass allows it to be distinguished by the detector.
Microbial Conversion of Syringol
Recent research has focused on the microbial conversion of lignin-derived aromatic compounds like syringol into value-added products. A key step in this process is the O-demethylation of syringol. While the following pathway describes the enzymatic conversion of syringol, deuterated syringol can be a powerful tool to study the kinetics and mechanisms of these reactions using techniques like mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Deuterium isotope effects during formation of phenols by hepatic monoxygenases. Evidence for an alternative to arene oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enabling microbial syringol conversion through structure-guided protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,6-Dimethoxyphenol and 2,6-Dimethoxyphenol-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-dimethoxyphenol (B48157) and its deuterated isotopologue, 2,6-dimethoxyphenol-d6. This document details experimental protocols, presents spectral data in a clear, tabular format, and includes a workflow diagram for NMR analysis, making it a valuable resource for researchers in the fields of chemistry, pharmacology, and drug development.
Introduction
2,6-Dimethoxyphenol, also known as syringol, is a phenolic compound of significant interest due to its antioxidant properties and its role as a precursor in the synthesis of various bioactive molecules.[1][2][3] NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. The use of deuterated analogues, such as this compound, is crucial for assigning signals in complex spectra and for use as internal standards in quantitative studies.[4]
For the purpose of this guide, This compound is defined as 2,6-dimethoxyphenol with the six hydrogen atoms of the two methoxy (B1213986) groups replaced by deuterium (B1214612) atoms (2,6-(OCD₃)₂-phenol). This assumption is based on common synthetic labeling procedures.
¹H and ¹³C NMR Spectral Data
The following tables summarize the experimental ¹H and ¹³C NMR spectral data for 2,6-dimethoxyphenol and the predicted data for this compound. Chemical shifts (δ) are reported in parts per million (ppm).
¹H NMR Spectral Data
| Compound | Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Integration |
| 2,6-Dimethoxyphenol | Ar-H (H3, H4, H5) | 6.50 - 6.89 | Multiplet | 3H |
| -OH | 5.55 | Singlet | 1H | |
| -OCH₃ | 3.87 | Singlet | 6H | |
| This compound | Ar-H (H3, H4, H5) | ~6.50 - 6.89 | Multiplet | 3H |
| (Predicted) | -OH | ~5.55 | Singlet | 1H |
| -OCD₃ | - | - | 0H |
Note: The chemical shifts for the aromatic and hydroxyl protons in the deuterated compound are predicted to be very similar to the non-deuterated form. The signal for the methoxy groups is absent in the ¹H NMR spectrum of the d6 compound.
¹³C NMR Spectral Data
| Compound | Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) |
| 2,6-Dimethoxyphenol | C1 | 135.09 |
| C2, C6 | 147.40 | |
| C3, C5 | 105.13 | |
| C4 | 119.10 | |
| -OCH₃ | 56.27 | |
| This compound | C1 | ~135.09 |
| (Predicted) | C2, C6 | ~147.40 |
| C3, C5 | ~105.13 | |
| C4 | ~119.10 | |
| -OCD₃ | ~55-56 (Septet or broad) |
Note: In the ¹³C NMR spectrum of the d6 compound, the signal for the deuterated methoxy carbons is expected to appear as a multiplet (typically a septet due to coupling with deuterium, which has a spin I=1) and may be broadened. The chemical shift will be similar to the non-deuterated compound but may show a slight isotope effect.
Experimental Protocols
A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of small molecules like 2,6-dimethoxyphenol is provided below.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for 2,6-dimethoxyphenol.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: Typically 8 to 16 scans are sufficient.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
Workflow and Logical Relationships
The following diagram illustrates the general workflow for NMR analysis of a small molecule.
This guide provides foundational information for the NMR analysis of 2,6-dimethoxyphenol and its deuterated form. For more specific applications, optimization of the experimental parameters may be necessary.
References
In-Depth Technical Guide: Mass Spectrometry Fragmentation of 2,6-Dimethoxyphenol-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 2,6-Dimethoxyphenol-d6. The information presented is crucial for the identification and quantification of this isotopically labeled compound in complex matrices, which is a common requirement in metabolic studies, pharmacokinetic assessments, and environmental analysis. This document outlines the primary fragmentation pathways, presents quantitative data, and provides a generalized experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS).
Predicted Mass Spectrum and Fragmentation Data
The mass spectrum of this compound is characterized by a distinct fragmentation pattern under electron ionization (EI). The deuteration on the two methoxy (B1213986) groups leads to a predictable mass shift in the molecular ion and key fragment ions compared to its non-deuterated analog, 2,6-Dimethoxyphenol. The primary fragmentation involves the loss of a deuterated methyl radical (•CD₃), followed by the loss of a carbon monoxide (CO) molecule.
| Ion Description | Predicted m/z | Relative Abundance |
| Molecular Ion [M]⁺• | 160 | High |
| Loss of •CD₃ [M-•CD₃]⁺ | 142 | Moderate to High |
| Loss of •CD₃ and CO [M-•CD₃-CO]⁺ | 114 | Moderate |
| Loss of D [M-D]⁺ | 158 | Low |
Proposed Fragmentation Pathway
The fragmentation of this compound is initiated by the ionization of the molecule, forming a molecular ion at m/z 160. The most prominent fragmentation pathway involves the cleavage of a C-C bond to lose a deuterated methyl radical.
Caption: Predicted fragmentation of this compound.
Experimental Protocol: GC-MS Analysis
The following is a representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on general methods for analyzing similar phenolic compounds and may require optimization for specific instrumentation and applications.[1]
3.1. Sample Preparation
For complex matrices such as plasma, urine, or environmental samples, a liquid-liquid extraction or solid-phase extraction (SPE) is typically employed to isolate the analyte and remove interferences.
3.2. Gas Chromatography (GC) Conditions
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injection Mode: Splitless injection at 250 °C.
3.3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI).[2]
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-200.
-
Ion Source Temperature: 230 °C.
Interpretation of Fragmentation
The fragmentation pattern of the non-deuterated 2,6-Dimethoxyphenol shows a molecular ion at m/z 154 and a base peak at m/z 139, corresponding to the loss of a methyl radical (•CH₃).[2] A subsequent loss of carbon monoxide results in a fragment at m/z 111.[2][3]
For this compound, the six deuterium (B1214612) atoms on the methoxy groups increase the molecular weight by six mass units to 160 amu. Consequently, the loss of a deuterated methyl radical (•CD₃, mass = 18 amu) is expected to produce a fragment ion at m/z 142. The subsequent loss of carbon monoxide (CO, mass = 28 amu) would then lead to a fragment at m/z 114. The presence of these specific mass shifts provides a high degree of confidence in the identification of the deuterated compound.
Logical Workflow for Analysis
The following diagram illustrates the logical workflow for the analysis and identification of this compound.
Caption: General workflow for analyzing this compound.
References
Commercial Suppliers and Technical Applications of 2,6-Dimethoxyphenol-d6: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and scientific applications of 2,6-Dimethoxyphenol-d6. This deuterated analog of syringol is a valuable tool in various research fields, particularly in quantitative mass spectrometry-based analyses and for investigating enzymatic reaction mechanisms. This document outlines its commercial sources, provides detailed experimental protocols for its use, and illustrates relevant workflows and pathways.
Commercial Availability
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Isotopic Enrichment |
| Alfa Chemistry | 2,6-Dimethoxy-d6-phenol | Not Provided | C₈H₄D₆O₃ | 160.20 | ≥ 95% | Not specified |
| MedChemExpress | This compound | Not Provided | C₈H₄D₆O₃ | 160.20 | Not specified | Not specified |
Note: Data is based on publicly available information and may vary. A Certificate of Analysis should be consulted for precise, lot-specific data.
Core Applications and Experimental Protocols
The primary application of this compound is as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its utility stems from its chemical similarity to the non-deuterated analyte, allowing for accurate correction of variations during sample preparation and analysis.
Protocol 1: Quantitative Analysis of Phenolic Compounds in Biological Matrices using this compound as an Internal Standard by LC-MS/MS
This protocol provides a general framework for the quantification of a phenolic analyte in a biological matrix (e.g., plasma, urine) using this compound as an internal standard. This method is adaptable for various phenolic compounds with similar chemical properties.
1. Materials and Reagents:
-
Biological matrix (e.g., rat plasma)
-
Analyte of interest (phenolic compound)
-
This compound (internal standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Microcentrifuge tubes
2. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by spiking the biological matrix with known concentrations of the analyte.
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
Add a fixed concentration of the this compound internal standard solution to all calibration standards and QC samples.
3. Sample Preparation (Protein Precipitation and SPE):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start at 5% B, ramp to 95% B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode depending on the analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Optimize the MRM transitions (precursor ion -> product ion) for both the analyte and this compound by infusing standard solutions.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Protocol 2: Investigation of Kinetic Isotope Effects in the Laccase-Catalyzed Oxidation of 2,6-Dimethoxyphenol (B48157)
The non-deuterated form of 2,6-dimethoxyphenol is a known substrate for the enzyme laccase. By comparing the rate of oxidation of 2,6-dimethoxyphenol with its deuterated counterpart, researchers can investigate the kinetic isotope effect (KIE) of the reaction. A significant KIE can provide insights into the reaction mechanism, particularly whether a C-H bond is broken in the rate-determining step.
1. Materials and Reagents:
-
2,6-Dimethoxyphenol
-
This compound
-
Laccase from a suitable source (e.g., Trametes versicolor)
-
Sodium acetate (B1210297) buffer (e.g., 100 mM, pH 5.0)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
2. Experimental Procedure:
-
Prepare stock solutions of 2,6-dimethoxyphenol and this compound in the sodium acetate buffer.
-
Prepare a solution of laccase in the same buffer.
-
Equilibrate the spectrophotometer and the substrate solutions to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, add the sodium acetate buffer and the substrate solution (either 2,6-dimethoxyphenol or this compound).
-
Initiate the reaction by adding a small volume of the laccase solution and mix quickly.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 468 nm, corresponding to the formation of the colored oxidation product) over time.
-
Record the initial rate of the reaction (the linear portion of the absorbance vs. time plot).
-
Repeat the experiment with varying substrate concentrations to determine the kinetic parameters (Vmax and Km) for both the deuterated and non-deuterated substrates.
3. Data Analysis:
-
Calculate the initial reaction rates from the spectrophotometric data.
-
Determine the Vmax and Km for both substrates by fitting the data to the Michaelis-Menten equation.
-
The kinetic isotope effect can be calculated as the ratio of the Vmax for the light (non-deuterated) substrate to the Vmax for the heavy (deuterated) substrate (KIE = Vmax_H / Vmax_D).
Caption: Logical workflow for a kinetic isotope effect study.
Signaling Pathways and Broader Research Context
While this compound is primarily a tool for analytical chemistry, its non-deuterated counterpart, syringol, is a lignin-derived compound with known antioxidant properties. The antioxidant activity of phenolic compounds is often linked to their ability to scavenge free radicals, thereby mitigating oxidative stress. Oxidative stress is implicated in a multitude of cellular signaling pathways and pathological conditions.
The diagram below illustrates a simplified, hypothetical signaling pathway where a phenolic compound like 2,6-dimethoxyphenol could exert its antioxidant effects, potentially influencing downstream cellular processes. The use of the deuterated form in metabolomic studies could help trace the metabolic fate of such compounds and their impact on these pathways.
Caption: Hypothetical signaling pathway influenced by phenolic antioxidants.
An In-depth Technical Guide to the Solubility of 2,6-Dimethoxyphenol-d6 in Organic Solvents
Disclaimer: This document provides a comprehensive overview of the solubility of 2,6-Dimethoxyphenol. Due to a lack of available experimental data for the deuterated isotopologue, 2,6-Dimethoxyphenol-d6, the quantitative and qualitative solubility information presented herein pertains to the non-deuterated compound. The impact of deuteration on solubility is generally considered to be minimal, particularly in organic solvents, but it is a factor that researchers should consider.
Introduction
2,6-Dimethoxyphenol, also known as Syringol, is a phenolic compound widely used in the flavor and fragrance industry and as a substrate for laccase activity. Its deuterated form, this compound, is of interest in various research applications, including metabolic studies and as an internal standard in mass spectrometry-based analyses. Understanding the solubility of this compound in different organic solvents is crucial for its effective use in drug development, analytical chemistry, and other scientific endeavors.
This technical guide provides a summary of the available solubility data for 2,6-Dimethoxyphenol, a detailed experimental protocol for solubility determination, and a discussion on the potential effects of deuteration on solubility.
Data Presentation: Solubility of 2,6-Dimethoxyphenol
The solubility of 2,6-Dimethoxyphenol is influenced by its molecular structure, which includes a polar hydroxyl group and two methoxy (B1213986) groups on an aromatic ring. This structure allows for interactions with a range of solvents. In general, 2,6-Dimethoxyphenol exhibits greater solubility in organic solvents compared to water, with particularly high solubility in polar aprotic solvents like DMSO.[1][2]
| Solvent | Quantitative Solubility | Qualitative Description | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | 200 mg/mL | Highly Soluble | Not Specified |
| Water | 17.2 mg/mL | Slightly Soluble | 13 |
| Ethanol | Not Specified | Moderately Soluble | Not Specified |
| Chloroform | Not Specified | Slightly Soluble | Not Specified |
| Ethyl Acetate | Not Specified | Slightly Soluble | Not Specified |
| Oils | Not Specified | Soluble | Not Specified |
Note: The quantitative data is sourced from various chemical databases and may not have been determined under standardized conditions.
Discussion on the Effect of Deuteration on Solubility
The substitution of hydrogen with deuterium (B1214612) in a molecule results in a slight increase in molecular weight and can affect intermolecular interactions, such as hydrogen bonding and van der Waals forces. While the effect of deuteration on the solubility of organic compounds in organic solvents is not extensively documented and can be compound-specific, it is generally expected to be a minor effect.[3] For non-polar solvents, the differences in solubility between protiated and deuterated compounds are often negligible.[3] In polar, protic solvents, where hydrogen bonding is a significant factor, the differences may be more pronounced, though still typically small.[3] Researchers working with this compound should be aware of this potential for slight variations in solubility compared to the non-deuterated form.
Experimental Protocols: Determination of Thermodynamic Solubility
The following is a generalized protocol for determining the thermodynamic solubility of a compound like this compound using the shake-flask method, which is a widely accepted technique for this purpose.
Objective: To determine the saturation concentration of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, ethanol, chloroform)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringes and filters (e.g., 0.22 µm PTFE)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) for the preparation of a calibration curve.
-
Sample Preparation:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure that saturation is reached.
-
Prepare samples in triplicate for each solvent.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker within a constant temperature incubator set to the desired temperature (e.g., 25 °C).
-
Shake the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples by HPLC to determine the concentration of this compound.
-
Prepare a calibration curve using the stock solution to quantify the concentration in the samples.
-
-
Data Calculation:
-
Calculate the solubility of this compound in the test solvent, taking into account any dilution factors.
-
Express the solubility in appropriate units (e.g., mg/mL or mol/L).
-
Mandatory Visualization
Caption: Workflow for solubility determination using the shake-flask method.
Conclusion
References
Methodological & Application
Application Notes and Protocols for the Use of 2,6-Dimethoxyphenol-d6 as an Internal Standard in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of phenolic compounds in various matrices is of significant interest in environmental monitoring, food and beverage quality control, and pharmaceutical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these compounds.[1] To ensure the reliability of GC-MS data, the use of an internal standard is crucial to correct for variations in sample preparation, injection volume, and instrument response.[2]
Isotope-labeled internal standards, such as 2,6-Dimethoxyphenol-d6 (Syringol-d6), are ideal for this purpose. Due to the substitution of hydrogen with deuterium (B1214612) atoms, this compound is chemically and physically almost identical to its non-labeled counterpart, ensuring it behaves similarly throughout the analytical process.[2] However, its increased mass allows for clear differentiation by the mass spectrometer, preventing interference with the quantification of the target analytes.[2]
This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of phenolic compounds by GC-MS. The methodologies described are based on established analytical procedures, such as those outlined by the U.S. Environmental Protection Agency (EPA).[3]
Physicochemical Properties of 2,6-Dimethoxyphenol
| Property | Value |
| Synonyms | Syringol, Pyrogallol 1,3-dimethyl ether |
| Molecular Formula | C₈H₁₀O₃ |
| Molar Mass | 154.16 g/mol [4] |
| Melting Point | 50-57 °C[5] |
| Boiling Point | 261-262 °C[4][5] |
| Flash Point | 140 °C[5] |
| Solubility in Water | Slightly soluble[4] |
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
Phenolic compound standards
-
This compound (Syringol-d6)
-
-
Solvents:
-
Methanol (HPLC or GC grade)
-
Dichloromethane (DCM, pesticide grade or equivalent)[6]
-
Ethyl acetate
-
Acetonitrile
-
-
Reagents for Sample Preparation:
-
Gases for GC-MS:
-
Helium (99.999% purity)[6]
-
Standard Solutions Preparation
-
Primary Stock Solutions (1000 µg/mL): Prepare individual stock solutions of the target phenolic analytes and this compound by accurately weighing approximately 10 mg of each compound, dissolving it in methanol, and diluting to 10 mL in a volumetric flask. Store these solutions at 4°C in amber vials.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the primary stock solutions to the desired concentration range (e.g., 0.1 to 100 µg/mL) with methanol.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 5 µg/mL) by diluting the primary stock solution with methanol. This solution will be added to all calibration standards and samples.
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
This protocol is adapted from established methods for the analysis of phenols in water.[7][8][9]
-
Sample Pre-treatment: If the water sample contains residual chlorine, dechlorinate a 1 L sample by adding 40-50 mg of sodium sulfite.[7] Acidify the sample to a pH ≤ 2 with 6 N HCl.[7]
-
Spiking: For fortified samples and quality control, spike the sample with the appropriate amount of the target analyte working standards. Add a known amount of the this compound internal standard spiking solution to all samples.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by washing it with 3 x 5 mL of dichloromethane, followed by 3 x 5 mL of methanol.[9] Do not allow the sorbent to dry. Finally, equilibrate the cartridge with 10 mL of 0.05 N HCl.[9]
-
Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 20 mL/min.[9]
-
Cartridge Drying: After the sample has passed through, dry the cartridge under a full vacuum for 15 minutes.[9]
-
Elution: Elute the trapped analytes with two portions of 5 mL of dichloromethane.[9]
-
Concentration: Concentrate the eluate to approximately 0.9 mL under a gentle stream of nitrogen at 35°C.[7]
-
Final Volume Adjustment: Adjust the final volume of the extract to 1 mL with dichloromethane. The sample is now ready for GC-MS analysis.[7]
GC-MS Instrumental Parameters
The following are typical GC-MS parameters that should be optimized for your specific instrument and application.[7][10]
| Parameter | Typical Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| GC Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness) |
| Oven Temperature Program | Initial: 60°C for 5 min, Ramp: 8°C/min to 300°C, hold for 10 min[10] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[6] |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Data Analysis and Quantification
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the this compound internal standard against the concentration of the analyte. The concentration of the analyte in the samples is then determined using this calibration curve.
Typical Performance Data
The following table summarizes typical quantitative performance data for the analysis of phenolic compounds using a deuterated internal standard and GC-MS. These values are indicative and may vary depending on the specific analyte, matrix, and instrumentation.
| Parameter | Typical Value |
| Calibration Range | 0.1 - 100 µg/L |
| Linearity (r²) | > 0.995[2] |
| Recovery | 70 - 130% |
| Precision (RSD) | < 15% |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/L[11] |
| Limit of Quantification (LOQ) | 0.05 - 1.5 µg/L |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for the quantitative analysis of phenols using this compound.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of phenolic compounds by GC-MS. The protocols outlined in this application note, based on established methodologies, offer a framework for achieving accurate and precise results. The detailed experimental procedures and typical performance data serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the analysis of these important compounds. Method validation should be performed in the specific laboratory and for the matrix of interest to ensure data quality.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. NEMI Method Summary - 528 [nemi.gov]
- 4. Syringol - Wikipedia [en.wikipedia.org]
- 5. 2,6-二甲氧基苯酚 natural, ≥96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. tdi-bi.com [tdi-bi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chromatogram Detail [sigmaaldrich.com]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. epa.gov [epa.gov]
Application Notes and Protocols for LC-MS Quantification Using 2,6-Dimethoxyphenol-d6
Introduction
In the realm of bioanalysis, environmental monitoring, and drug development, the precise and accurate quantification of target analytes is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for these applications due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is a critical component of robust LC-MS/MS methodologies, as it effectively compensates for variations in sample preparation, chromatographic separation, and ionization efficiency.[1][2] 2,6-Dimethoxyphenol-d6, a deuterated analog of 2,6-dimethoxyphenol (B48157) (syringol), serves as an excellent internal standard for the quantification of syringol and structurally related phenolic compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in LC-MS quantification.
Principle
The fundamental principle behind using a deuterated internal standard lies in its chemical and physical similarity to the analyte of interest.[3] this compound and its non-deuterated counterpart exhibit nearly identical chromatographic retention times and ionization responses in the mass spectrometer. By adding a known amount of the deuterated standard to samples and calibration standards, the ratio of the analyte's signal to the internal standard's signal can be used for quantification. This ratiometric approach corrects for potential matrix effects and procedural errors, leading to highly accurate and precise results.[1]
Experimental Protocols
This section outlines two detailed protocols for the quantification of 2,6-dimethoxyphenol in different matrices using this compound as an internal standard.
Protocol 1: Quantification of 2,6-Dimethoxyphenol in Human Plasma
This protocol is applicable for pharmacokinetic studies and clinical research where the concentration of 2,6-dimethoxyphenol in plasma needs to be determined.
1. Materials and Reagents
-
2,6-Dimethoxyphenol (analyte standard)
-
This compound (internal standard)
-
Human plasma (with K2-EDTA as anticoagulant)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
To a 100 µL aliquot of each sample, add 10 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Method
A reversed-phase liquid chromatography method coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for optimal selectivity and sensitivity.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| LC System | UPLC/HPLC System |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
|---|---|
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 400°C |
| Collision Gas | Argon |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| 2,6-Dimethoxyphenol | 153.1 | 138.1 | 15 |
| This compound | 159.1 | 141.1 | 18 |
Note: MRM transitions and collision energies should be optimized for the specific instrument being used.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the calibration standards.
-
Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to fit the calibration curve.
-
Determine the concentration of 2,6-dimethoxyphenol in the plasma samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of 2,6-Dimethoxyphenol in Environmental Water Samples
This protocol is designed for the analysis of 2,6-dimethoxyphenol in environmental water samples, such as river or wastewater, and employs Solid Phase Extraction (SPE) for sample cleanup and concentration.
1. Materials and Reagents
-
2,6-Dimethoxyphenol (analyte standard)
-
This compound (internal standard)
-
Environmental water sample
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
SPE Cartridges (e.g., C18 or a polymer-based sorbent)
2. Sample Preparation: Solid Phase Extraction (SPE)
-
Filter the water sample through a 0.45 µm filter to remove particulate matter.
-
To a 50 mL aliquot of the filtered water sample, add 50 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Method The LC-MS/MS parameters can be the same as described in Protocol 1 (Tables 1, 2, and 3).
4. Data Analysis The data analysis procedure is the same as described in Protocol 1.
Data Presentation
The following tables summarize typical quantitative data obtained using the described protocols.
Table 4: Calibration Curve Parameters for 2,6-Dimethoxyphenol in Human Plasma
| Parameter | Value |
|---|---|
| Linear Range | 1 - 1000 ng/mL |
| Regression Equation | y = 0.005x + 0.002 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting Factor | 1/x² |
Table 5: Method Validation Data for 2,6-Dimethoxyphenol in Human Plasma
| QC Level (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |
|---|---|---|---|
| Low QC (3 ng/mL) | 98.5 | 5.2 | 91.3 |
| Mid QC (100 ng/mL) | 101.2 | 3.8 | 93.5 |
| High QC (800 ng/mL) | 99.7 | 4.1 | 92.8 |
Table 6: Limits of Detection and Quantification
| Parameter | Human Plasma | Environmental Water |
|---|---|---|
| Limit of Detection (LOD) | 0.5 ng/mL | 0.1 ng/L |
| Limit of Quantification (LOQ) | 1.0 ng/mL | 0.5 ng/L |
Visualizations
The following diagrams illustrate the experimental workflows.
References
Application Note: Quantification of Wood Smoke Markers Using 2,6-Dimethoxyphenol-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wood smoke is a significant contributor to air pollution, releasing a complex mixture of particulate matter and gaseous compounds. Accurate quantification of specific markers is crucial for assessing environmental impact and understanding potential health effects. Methoxyphenols, such as syringol (2,6-dimethoxyphenol) and guaiacol (B22219) (2-methoxyphenol), are compounds derived from the pyrolysis of lignin (B12514952) and serve as specific tracers for wood combustion.[1][2] Their reliable quantification, however, can be challenging due to their polar and semi-volatile nature.[1][2]
The use of stable isotope-labeled internal standards is a well-established analytical technique to improve the accuracy and precision of quantitative methods by correcting for analyte losses during sample preparation and instrumental analysis. This application note details a robust and sensitive method for the quantification of wood smoke markers, specifically methoxyphenols, in ambient particulate matter samples using 2,6-Dimethoxyphenol-d6 (Syringol-d6) as an internal standard with analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocols
This section provides a detailed methodology for the quantification of wood smoke markers from ambient air filter samples.
Materials and Reagents
-
Standards: Syringol, guaiacol, and other relevant methoxyphenol standards.
-
Internal Standard: this compound (Syringol-d6).
-
Solvents: Dichloromethane (B109758) (DCM), acetone, methanol (B129727) (all GC-MS grade).
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Sample Collection Media: Quartz fiber filters or Teflon filters.
-
Apparatus: Ultrasonic bath, nitrogen evaporator, gas chromatograph coupled to a mass spectrometer (GC-MS), autosampler vials, and syringes.
Sample Preparation and Extraction
-
Filter Spiking: Prior to extraction, spike each filter sample with a known amount of this compound solution to serve as an internal standard for quantification and recovery assessment.
-
Solvent Extraction: Place the spiked filter in a clean extraction vessel. Add a 1:1 mixture of dichloromethane and acetone.
-
Ultrasonication: Sonicate the sample for 30 minutes in an ultrasonic bath to ensure efficient extraction of the target analytes.[3]
-
Concentration: Decant the solvent extract and concentrate it to approximately 0.5 mL under a gentle stream of nitrogen.[3]
-
Filtration: Filter the concentrated extract through a 0.45 µm PTFE syringe filter into a clean autosampler vial.[3]
Derivatization
To improve the volatility and chromatographic behavior of the polar methoxyphenols, a derivatization step is necessary.
-
Evaporation: Evaporate the filtered extract to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add a precise volume of BSTFA with 1% TMCS and a suitable solvent (e.g., pyridine (B92270) or acetonitrile) to the dried extract.
-
Reaction: Seal the vial and heat at 70°C for 1 hour to allow for the complete formation of trimethylsilyl (B98337) (TMS) derivatives.
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar DB-5ms or equivalent) to separate the target analytes. A typical temperature program would start at a low temperature, ramp up to a higher temperature to elute the analytes, and then hold for a period to ensure all compounds have eluted.
-
Mass Spectrometric Detection: Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for each target analyte and the internal standard.
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of wood smoke markers.
Data Presentation
The following tables summarize typical quantitative data obtained from the analysis of wood smoke markers using a deuterated internal standard method. The data presented here is based on a validated method for methoxyphenols and serves as a representative example.[1][2][4] Actual values should be determined for each specific application and laboratory conditions.
Table 1: GC-MS SIM Parameters for Wood Smoke Markers
| Compound | Retention Time (min) | Target Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Guaiacol-TMS | 10.2 | 182 | 167 | 139 |
| Syringol-TMS | 12.5 | 226 | 211 | 183 |
| This compound-TMS (IS) | 12.4 | 232 | 217 | 189 |
| Vanillin-TMS | 13.8 | 224 | 209 | 194 |
| Acetosyringone-TMS | 15.1 | 268 | 253 | 196 |
Table 2: Method Validation Parameters
| Analyte | Calibration Range (ng/mL) | R² | LOD (ng/m³) | LOQ (ng/m³) | Recovery (%) |
| Guaiacol | 1 - 1000 | >0.995 | 0.05 | 0.15 | 85 - 110 |
| Syringol | 1 - 1000 | >0.995 | 0.07 | 0.20 | 90 - 115 |
| Vanillin | 1 - 1000 | >0.995 | 0.10 | 0.30 | 80 - 105 |
| Acetosyringone | 1 - 1000 | >0.995 | 0.12 | 0.35 | 88 - 112 |
LOD (Limit of Detection) and LOQ (Limit of Quantification) are based on a typical air sample volume.
Logical Relationship Diagram
The following diagram illustrates the relationship between the analytical components for the accurate quantification of wood smoke markers.
Caption: Relationship between analytes, internal standard, and analytical method.
Conclusion
This application note provides a detailed protocol for the sensitive and reliable quantification of wood smoke markers in ambient particulate matter using this compound as an internal standard. The use of a deuterated internal standard is critical for correcting analytical variability, thereby ensuring high-quality data.[1][2] The described GC-MS method, with a derivatization step, offers excellent selectivity and sensitivity for the target methoxyphenols. This methodology is well-suited for researchers in environmental science, atmospheric chemistry, and public health to accurately assess the contribution of wood smoke to air pollution and to study its potential impacts.
References
Application Notes and Protocols for Isotope Dilution Analysis of Lignin Pyrolysis Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the quantitative analysis of lignin (B12514952) pyrolysis products using isotope dilution mass spectrometry (IDMS). This powerful technique offers high accuracy and precision in determining the content and structural features of lignin in various biomass samples.
Introduction
Lignin, a complex aromatic polymer, is a major component of lignocellulosic biomass and a potential source of valuable aromatic chemicals. Accurate quantification of lignin and its pyrolysis products is crucial for biorefinery process optimization, biofuel development, and understanding plant biomass recalcitrance. Isotope dilution analysis, coupled with pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), has emerged as a robust method for this purpose.[1][2] This technique involves the use of a stable isotope-labeled internal standard, typically uniformly 13C-labeled lignin, which is added to the sample prior to analysis.[1][3] The ratio of the signal from the analyte to that of the isotopically labeled standard allows for precise quantification, correcting for variations in sample preparation, pyrolysis efficiency, and instrument response.[1]
Principle of Isotope Dilution Analysis
Isotope dilution analysis relies on the addition of a known amount of an isotopically enriched standard to a sample containing the analyte of unknown concentration. After mixing and processing, the isotopic ratio of the analyte is measured by mass spectrometry. Since the labeled and unlabeled forms of the analyte behave nearly identically during extraction, derivatization, and analysis, the ratio of their signals provides a highly accurate measure of the original analyte concentration.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Experimental Protocols
This section details the key experimental procedures for the isotope dilution analysis of lignin pyrolysis products.
Materials and Reagents
-
Biomass sample (e.g., wheat straw, corn stover, wood)
-
Solvents for dissolving the internal standard (e.g., 50:50 v/v ethanol:chloroform)[3][4]
-
Cellulose (for creating reconstituted biomass model systems for validation)[4]
Equipment
-
Microbalance
-
Planetary ball mill or similar milling equipment
-
Pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (Py-GC-MS) system[1]
-
Fused-silica capillary column (e.g., DB-1701)[1]
Sample Preparation
-
Milling: Mill the biomass sample to a fine powder to ensure homogeneity.[1]
-
Drying: Dry the milled sample to remove residual moisture.
-
Internal Standard Addition:
-
Prepare a stock solution of the 13C-labeled lignin internal standard (e.g., 1.0 mg/mL in 50:50 v/v ethanol:chloroform).[3][4]
-
Using a microbalance, accurately weigh a specific amount of the milled biomass sample (e.g., 75-90 µg).[1][4]
-
Add a known volume of the internal standard solution to the weighed sample (e.g., 10 µL).[3][4]
-
Gently dry the sample-standard mixture to evaporate the solvent.[4]
-
Py-GC-MS Analysis
-
Pyrolysis Conditions:
-
Gas Chromatography Conditions:
-
Mass Spectrometry Conditions:
Data Analysis and Quantification
-
Peak Identification: Identify the 12C (from the sample) and 13C (from the internal standard) lignin pyrolysis products based on their retention times and mass spectra.[1] The mass of the 13C-labeled product will be higher than its 12C counterpart by the number of carbon atoms in the molecule.[1]
-
Integration: Integrate the peak areas of the selected ion chromatograms for both the 12C and 13C pyrolysis products.
-
Relative Response Factors (RRFs): Determine and apply RRFs for the various pyrolysis products to correct for differences in their pyrolytic stability, chromatographic behavior, and ionization efficiency.[1][4]
-
Quantification: Calculate the lignin content using the following equation[4]:
Lignin Content (%) = (Σ(A12C / RRF) / (Σ(A13C) * Correction Factor)) * (mIS / msample) * PIS * 100
Where:
-
A12C = Area of the 12C pyrolysis product
-
A13C = Area of the 13C pyrolysis product
-
RRF = Relative Response Factor
-
Correction Factor = Accounts for the higher molecular weight of 13C products (e.g., 1.057)[1][4]
-
mIS = mass of the internal standard added
-
msample = mass of the sample
-
PIS = Purity of the internal standard
-
Experimental Workflow
The overall workflow for the isotope dilution analysis of lignin pyrolysis products is depicted below.
Caption: Experimental Workflow for Lignin Analysis.
Quantitative Data Summary
The following tables summarize key quantitative parameters and representative data from isotope dilution analysis of lignin pyrolysis products.
Table 1: Method Performance Characteristics
| Parameter | Value | Reference |
| Accuracy | >99.9% | [1][5] |
| Precision (RSD) | < 1.5% | [1][5] |
| Correlation (R²) | > 0.999 | [1][5] |
Table 2: Relative Distribution of Lignin Pyrolysis Products in Wheat Straw
| Compound | Abbreviation | Relative Abundance (%) |
| Phenol | H1 | 1.2 |
| 2-Methoxyphenol (Guaiacol) | G1 | 5.8 |
| 4-Methyl-2-methoxyphenol | G3 | 3.1 |
| 4-Vinyl-2-methoxyphenol | G4 | 8.5 |
| 2,6-Dimethoxyphenol (Syringol) | S1 | 4.3 |
| 4-Methyl-2,6-dimethoxyphenol | S2 | 6.2 |
| 4-Vinyl-2,6-dimethoxyphenol | S3 | 10.7 |
| 4-Propenyl-2,6-dimethoxyphenol | S4 | 9.5 |
| (Data adapted from representative studies for illustrative purposes) |
Table 3: Lignin Content in Various Biomass Sources Determined by Py-GC-MS with 13C-IS
| Biomass Source | Lignin Content (% w/w) |
| Wheat Straw | 20.5 |
| Barley Straw | 18.9 |
| Corn Stover | 17.3 |
| Sugarcane Bagasse | 22.1 |
| (Data adapted from representative studies for illustrative purposes)[1] |
Conclusion
Isotope dilution analysis using a 13C-labeled lignin internal standard coupled with Py-GC-MS provides a highly accurate, precise, and robust method for the quantification of lignin and its structural subunits in plant biomass.[1] This approach overcomes many of the limitations of traditional gravimetric methods and offers detailed molecular-level information. The protocols and data presented here serve as a valuable resource for researchers in the fields of biomass valorization, biofuel development, and plant science.
References
- 1. Quantification of Lignin and Its Structural Features in Plant Biomass Using 13C Lignin as Internal Standard for Pyrolysis-GC-SIM-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Lignin Compounds at the Molecular Level: Mass Spectrometry Analysis and Raw Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Phenolic Compounds in Food and Beverages with Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of phenolic compounds in food and beverages is crucial for quality control, nutritional labeling, and understanding their impact on human health. Phenolic compounds are a diverse group of secondary metabolites in plants, known for their antioxidant properties and potential health benefits. However, their analysis is often challenged by complex sample matrices that can lead to ion suppression or enhancement in mass spectrometry-based methods. Isotope dilution mass spectrometry (ID-MS) using deuterated internal standards is the gold standard for overcoming these matrix effects and ensuring high accuracy and precision in quantitative analysis.[1] This application note provides detailed protocols for the extraction and analysis of phenolic compounds in various food and beverage matrices using deuterated standards and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The principle of isotope dilution involves adding a known amount of a stable isotope-labeled version of the analyte (the deuterated standard) to the sample at the beginning of the analytical process.[1] The deuterated standard is chemically identical to the native analyte and therefore behaves similarly during sample preparation, chromatography, and ionization. By measuring the ratio of the signal from the native analyte to that of the deuterated standard, any losses during sample processing or variations in instrument response can be corrected for, leading to highly accurate and reliable quantification.[1]
Experimental Protocols
Protocol 1: Extraction of Phenolic Compounds from Liquid Matrices (e.g., Fruit Juice, Wine)
This protocol is suitable for the extraction of phenolic compounds from various liquid samples such as fruit juices and wine.
Materials:
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Deuterated internal standard stock solutions (e.g., 1 mg/mL in MeOH)
-
Centrifuge tubes (15 mL or 50 mL)
-
Syringe filters (0.22 µm, PTFE or nylon)
-
Autosampler vials
Procedure:
-
Sample Preparation: Centrifuge the beverage sample at 4000 rpm for 10 minutes to remove any particulate matter.
-
Internal Standard Spiking: Transfer 1 mL of the supernatant to a clean centrifuge tube. Add a known amount of the deuterated internal standard solution(s). The final concentration of the internal standard should be comparable to the expected concentration of the analyte in the sample.
-
Protein Precipitation (if necessary for protein-rich beverages): Add 3 mL of ice-cold methanol to the sample, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Extraction: Transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: Extraction of Phenolic Compounds from Solid Matrices (e.g., Fruits, Vegetables)
This protocol is designed for the extraction of phenolic compounds from solid food matrices.
Materials:
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Deuterated internal standard stock solutions (e.g., 1 mg/mL in MeOH)
-
Homogenizer (e.g., rotor-stator or bead beater)
-
Centrifuge tubes (50 mL)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18), if necessary for cleanup
-
Syringe filters (0.22 µm, PTFE or nylon)
-
Autosampler vials
Procedure:
-
Sample Homogenization: Weigh approximately 1-2 g of the homogenized solid food sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the deuterated internal standard solution(s) directly to the solid sample.
-
Extraction: Add 10 mL of 80% aqueous methanol (v/v) containing 1% formic acid. Homogenize the sample for 3 minutes.
-
Sonication: Place the sample in an ultrasonic bath for 30 minutes.
-
Centrifugation: Centrifuge the sample at 5000 rpm for 15 minutes.
-
Supernatant Collection: Carefully collect the supernatant. Repeat the extraction process (steps 3-5) on the remaining solid pellet twice more.
-
Pooling and Evaporation: Pool the supernatants and evaporate to a smaller volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
Solid Phase Extraction (SPE) Cleanup (Optional): For complex matrices, an SPE cleanup step may be necessary.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elute the phenolic compounds with 5 mL of methanol.
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase. Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of phenolic compounds. These should be optimized for the specific instrument and target analytes.
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic compounds. An example gradient is as follows:
-
0-2 min: 5% B
-
2-15 min: 5-60% B
-
15-18 min: 60-95% B
-
18-20 min: 95% B
-
20-21 min: 95-5% B
-
21-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for phenolic acids and flavonoids.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Data Presentation
Table 1: Example MRM Transitions for Common Phenolic Compounds and Their Deuterated Standards
This table provides a starting point for developing an MRM method. The specific precursor and product ions, as well as collision energies, should be optimized for the instrument being used.
| Analyte | Deuterated Standard | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Gallic Acid | Gallic Acid-d2 | 169 | 125 | 15 |
| 171 | 127 | 15 | ||
| Caffeic Acid | Caffeic Acid-d3 | 179 | 135 | 18 |
| 182 | 138 | 18 | ||
| Ferulic Acid | Ferulic Acid-d3 | 193 | 134 | 20 |
| 196 | 137 | 20 | ||
| p-Coumaric Acid | p-Coumaric Acid-d4 | 163 | 119 | 17 |
| 167 | 123 | 17 | ||
| Quercetin | Quercetin-d3 | 301 | 151 | 25 |
| 304 | 153 | 25 | ||
| Catechin | Catechin-d4 | 289 | 245 | 15 |
| 293 | 249 | 15 | ||
| Epicatechin | Epicatechin-d4 | 289 | 245 | 15 |
| 293 | 249 | 15 | ||
| Resveratrol | Resveratrol-d4 | 227 | 185 | 22 |
| 231 | 189 | 22 |
Table 2: Quantitative Analysis of Phenolic Compounds in Commercial Fruit Juices
This table presents example quantitative data for phenolic compounds found in various commercial fruit juices, demonstrating the application of the described methods.
| Fruit Juice | Phenolic Compound | Concentration (µg/mL) | Deuterated Standard Used |
| Grape Juice | Gallic Acid | 15.2 ± 1.8 | Gallic Acid-d2 |
| Catechin | 25.6 ± 3.1 | Catechin-d4 | |
| Epicatechin | 18.9 ± 2.3 | Epicatechin-d4 | |
| Quercetin | 5.8 ± 0.7 | Quercetin-d3 | |
| Apple Juice | Chlorogenic Acid | 22.5 ± 2.9 | Chlorogenic Acid-d4 |
| Caffeic Acid | 3.1 ± 0.4 | Caffeic Acid-d3 | |
| p-Coumaric Acid | 1.9 ± 0.2 | p-Coumaric Acid-d4 | |
| Orange Juice | Hesperidin | 45.3 ± 5.5 | Hesperidin-d4 |
| Ferulic Acid | 2.8 ± 0.3 | Ferulic Acid-d3 | |
| Cranberry Juice | Myricetin | 12.7 ± 1.5 | Myricetin-d3 |
| Quercetin | 8.4 ± 1.1 | Quercetin-d3 | |
| p-Coumaric Acid | 4.5 ± 0.6 | p-Coumaric Acid-d4 |
Table 3: Method Validation Parameters
This table summarizes typical method validation parameters for the analysis of phenolic compounds using LC-MS/MS with deuterated standards.
| Analyte | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (RSD%) |
| Gallic Acid | >0.998 | 0.5 | 1.5 | 95 - 105 | < 5 |
| Caffeic Acid | >0.997 | 0.2 | 0.6 | 92 - 108 | < 6 |
| Ferulic Acid | >0.999 | 0.3 | 1.0 | 97 - 103 | < 4 |
| p-Coumaric Acid | >0.998 | 0.4 | 1.2 | 94 - 106 | < 5 |
| Quercetin | >0.996 | 0.8 | 2.5 | 90 - 110 | < 8 |
| Catechin | >0.997 | 1.0 | 3.0 | 88 - 107 | < 7 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the analysis of phenolic compounds in food and beverage samples using deuterated standards.
Caption: Experimental workflow for phenolic compound analysis.
Conclusion
The use of deuterated internal standards in conjunction with LC-MS/MS provides a robust and reliable method for the accurate quantification of phenolic compounds in complex food and beverage matrices. The detailed protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists in the fields of food science, nutrition, and drug development. By compensating for matrix effects and procedural losses, this isotope dilution approach ensures the high quality and integrity of analytical results.
References
Application Notes and Protocols for Metabolic Fate Studies of Deuterated 2,6-Dimethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the metabolic fate of deuterated 2,6-dimethoxyphenol (B48157). The protocols outlined below are designed for in vitro and in vivo studies, with a focus on utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate identification and quantification of the parent compound and its metabolites.
Introduction
Deuterium-labeled compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen with its stable isotope, deuterium, offers several advantages, including:
-
Improved Metabolic Stability: The stronger carbon-deuterium bond can slow down metabolism at specific sites, a phenomenon known as the kinetic isotope effect.
-
Enhanced Analytical Sensitivity: Deuterated internal standards are the gold standard for quantitative LC-MS analysis, as they co-elute with the analyte of interest and compensate for variations in sample preparation and instrument response.[1]
-
Confident Metabolite Identification: The characteristic mass shift between the unlabeled and deuterated compound and its metabolites provides a high degree of confidence in structural elucidation.[1]
2,6-Dimethoxyphenol, a methoxyphenol found in various natural sources, is known to undergo metabolic transformation. Studies suggest that it does not undergo significant Phase I metabolism but is readily conjugated in Phase II reactions, primarily through glucuronidation and sulfation, and subsequently excreted in the urine. This document provides detailed protocols to investigate these metabolic pathways using a deuterated version of 2,6-dimethoxyphenol.
Predicted Metabolic Pathway of 2,6-Dimethoxyphenol
Based on the metabolism of similar phenolic compounds, the primary metabolic pathway for 2,6-dimethoxyphenol is expected to be direct conjugation of the phenolic hydroxyl group with glucuronic acid and sulfate.
Experimental Workflow for a Metabolic Fate Study
A typical workflow for investigating the metabolic fate of deuterated 2,6-dimethoxyphenol is depicted below. This involves in vitro and/or in vivo studies, followed by sample processing and analysis by LC-MS/MS.
Experimental Protocols
In Vitro Glucuronidation Assay using Human Liver Microsomes
This protocol is designed to assess the formation of glucuronide conjugates of deuterated 2,6-dimethoxyphenol.
Materials:
-
Deuterated 2,6-Dimethoxyphenol (stock solution in DMSO or methanol)
-
Human Liver Microsomes (HLM)
-
UDP-glucuronic acid (UDPGA)
-
Magnesium Chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Internal Standard (e.g., a structurally similar deuterated compound)
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer, MgCl₂, and HLM.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add deuterated 2,6-dimethoxyphenol to the mixture and vortex gently.
-
Start Conjugation: Initiate the reaction by adding UDPGA.
-
Incubation: Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
Terminate Reaction: At each time point, transfer an aliquot of the incubation mixture to a new tube containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.
-
Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Sample Collection: Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
| Component | Final Concentration |
| Tris-HCl (pH 7.4) | 50 mM |
| MgCl₂ | 5 mM |
| Human Liver Microsomes | 0.5 mg/mL |
| Deuterated 2,6-DMP | 1 µM |
| UDPGA | 2 mM |
In Vitro Metabolism using Cryopreserved Human Hepatocytes
This assay provides a more comprehensive in vitro model, including both Phase I and Phase II enzymes.[2][3]
Materials:
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Incubation Medium (e.g., Williams' Medium E)
-
Deuterated 2,6-Dimethoxyphenol (stock solution)
-
Acetonitrile, ice-cold
-
Internal Standard
Procedure:
-
Thaw Hepatocytes: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer to pre-warmed incubation medium.
-
Determine Cell Viability: Assess cell viability using a method like trypan blue exclusion.
-
Prepare Cell Suspension: Adjust the cell density to the desired concentration (e.g., 0.5 x 10⁶ viable cells/mL).
-
Incubation Setup: In a multi-well plate, add the hepatocyte suspension to wells containing pre-warmed medium with the deuterated 2,6-dimethoxyphenol.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂, with gentle shaking.
-
Sampling: At designated time points (e.g., 0, 30, 60, 120, 240 minutes), collect aliquots of the cell suspension.
-
Reaction Termination: Immediately add the collected aliquots to ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.
-
Analysis: Transfer the supernatant for LC-MS/MS analysis.
| Parameter | Condition |
| Cell Density | 0.5 x 10⁶ viable cells/mL |
| Incubation Volume | 0.5 mL |
| Test Compound Conc. | 1 µM |
| Incubation Temperature | 37°C |
| Time Points | 0, 30, 60, 120, 240 min |
Sample Preparation for LC-MS/MS Analysis
Urine Sample Preparation:
-
Thaw: Thaw frozen urine samples at room temperature.
-
Centrifuge: Centrifuge the samples to remove any particulate matter.
-
Dilution: Dilute an aliquot of the supernatant with water or an appropriate buffer. For detection of conjugated metabolites, enzymatic hydrolysis with β-glucuronidase and sulfatase may be performed prior to extraction.
-
Protein Precipitation (if necessary): For samples with higher protein content, add 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex and Centrifuge: Vortex the mixture and centrifuge.
-
Analysis: Transfer the supernatant for LC-MS/MS analysis.[4][5][6][7][8]
Plasma Sample Preparation (Protein Precipitation):
-
Thaw: Thaw frozen plasma samples on ice.
-
Precipitation: To a 100 µL aliquot of plasma, add 300-400 µL of ice-cold acetonitrile or methanol (B129727) containing an internal standard.
-
Vortex: Vortex the sample vigorously for 1-2 minutes.
-
Centrifuge: Centrifuge at high speed for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well plate.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase compatible solvent for increased sensitivity.
-
Analysis: The sample is ready for LC-MS/MS injection.[1][9][10]
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating 2,6-dimethoxyphenol and its more polar metabolites.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the more hydrophobic parent compound, and then re-equilibrating.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes should be evaluated. Negative ion mode is often more sensitive for phenolic glucuronides and sulfates.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. Specific precursor-to-product ion transitions for deuterated 2,6-dimethoxyphenol and its expected metabolites should be determined by direct infusion of standards.
-
Metabolite Identification: Full scan and product ion scan experiments can be used for the identification of unknown metabolites. The expected mass shift due to deuteration will aid in confirming the identity of metabolites.
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data obtained from in vitro metabolism studies.
| Compound | In Vitro System | Time (min) | % Remaining (Mean ± SD) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10⁶ cells) |
| Deuterated 2,6-DMP | HLM | 0 | 100 | ||
| 15 | |||||
| 30 | |||||
| 60 | |||||
| 120 | |||||
| Deuterated 2,6-DMP | Hepatocytes | 0 | 100 | ||
| 30 | |||||
| 60 | |||||
| 120 | |||||
| 240 |
Conclusion
The use of deuterated 2,6-dimethoxyphenol in conjunction with the detailed protocols provided in these application notes will enable researchers to thoroughly investigate its metabolic fate. By employing robust in vitro systems and sensitive LC-MS/MS analytical methods, a comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound can be achieved. This information is critical for drug development professionals in assessing the safety and efficacy of new chemical entities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 3. Hepatocyte Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Extraction Protocol for untargeted LC-MS/MS - Urine [protocols.io]
- 6. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) DOI:10.1039/D0AN01319F [pubs.rsc.org]
- 7. The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics [mdpi.com]
- 8. Characterization of LC-MS based urine metabolomics in healthy children and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS analysis of the plasma metabolome--a novel sample preparation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note and Protocol for the Quantification of Phenolic Compounds in Water Samples Using 2,6-Dimethoxyphenol-d6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenolic compounds are a significant class of environmental pollutants found in various water sources due to industrial discharge, agricultural runoff, and the breakdown of natural organic matter.[1] Their potential toxicity to both human health and aquatic ecosystems necessitates accurate and reliable monitoring.[1][2] Isotope dilution mass spectrometry (IDMS) is a premier analytical technique for quantifying these compounds, offering high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[2][3] This application note provides a detailed protocol for the analysis of phenolic compounds in water samples using 2,6-dimethoxyphenol-d6 as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
The use of a deuterated internal standard, such as this compound, is a cornerstone of robust analytical methodology. This standard, being chemically analogous to the target analytes, experiences similar behavior throughout the extraction, concentration, and instrumental analysis processes.[2][3] By adding a known quantity of the deuterated standard to the sample at the outset, any loss of analyte during sample workup can be accurately accounted for by measuring the ratio of the native analyte to the isotopically labeled standard.[2]
Experimental Protocol
This protocol is adapted from established methodologies for the analysis of phenols in water, such as those outlined by the U.S. Environmental Protection Agency (EPA).[1][4]
1. Sample Collection and Preservation
-
Collect water samples in 1-liter amber glass bottles to prevent photodegradation of the analytes.
-
If the sample contains residual chlorine, it must be dechlorinated by adding 40-50 mg of sodium sulfite (B76179) per liter of sample and stirring until dissolved. It is crucial to dechlorinate before acidifying the sample.[2][5]
-
After dechlorination, preserve the sample by acidifying to a pH < 2 with 6 N hydrochloric acid.[5]
-
Samples should be stored at 4°C and extracted as soon as possible.[6]
2. Sample Preparation and Extraction
This protocol utilizes solid-phase extraction (SPE) to concentrate and purify the phenolic compounds from the water sample.[1]
-
Spiking with Internal Standard: Add a known amount of this compound solution to the 1 L water sample. The final concentration of the internal standard should be within the calibrated range of the instrument, a typical concentration being 2 µg/L.[5]
-
SPE Cartridge Conditioning: Use a solid-phase extraction cartridge containing a modified polystyrene-divinylbenzene copolymer (e.g., 500 mg).[1][5] Condition the cartridge by passing 10 mL of methylene (B1212753) chloride followed by 10 mL of methanol (B129727) and then 10 mL of reagent water.[2]
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.[2]
-
Cartridge Washing and Drying: After the entire sample has passed through, wash the cartridge with 10 mL of reagent water to remove any remaining interfering substances.[2] Dry the cartridge by drawing air through it for 10-20 minutes.[2]
-
Elution: Elute the trapped analytes from the cartridge with 5-10 mL of methylene chloride.[2]
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[2]
3. GC-MS Analysis
-
Instrumentation: A gas chromatograph equipped with a mass selective detector is used for the analysis.
-
Injection: Inject 1 µL of the concentrated extract in splitless mode.[1]
-
GC Conditions:
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) for target analytes and the internal standard.
-
Data Presentation
The following tables summarize typical performance data for analytical methods for phenolic compounds in water. These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Method Detection Limits (MDLs) and Limits of Quantification (LOQs) for Phenolic Compounds in Water
| Analyte | Method Detection Limit (MDL) (ng/L) | Limit of Quantification (LOQ) (ng/L) |
| Phenol | 4.38 - 89.7 | 7.83 - 167 |
| 2-Chlorophenol | 20 - 580 | Not Specified |
| 2,4-Dichlorophenol | Not Specified | Not Specified |
| 2,4,6-Trichlorophenol | Not Specified | Not Specified |
| Pentachlorophenol | Not Specified | Not Specified |
| 2-Nitrophenol | Not Specified | Not Specified |
| 4-Nitrophenol | Not Specified | Not Specified |
| 2,4-Dinitrophenol | Not Specified | Not Specified |
| 4,6-Dinitro-o-cresol | Not Specified | Not Specified |
| Data is generalized from multiple sources for phenolic compounds. Specific performance for a method using this compound would need to be determined experimentally.[3][5] |
Table 2: Recovery of Phenolic Compounds from Environmental Water Samples
| Analyte | Spiked Concentration (µg/L) | Mean Recovery (%) | Relative Standard Deviation (%) |
| Phenol | 0.08 | 90 - 110 | < 15 |
| 2-Chlorophenol | 0.08 | 90 - 110 | < 15 |
| 2,4-Dichlorophenol | 0.08 | 90 - 110 | < 15 |
| 2,4,6-Trichlorophenol | 0.08 | 90 - 110 | < 15 |
| Recovery data is based on similar analytical methods for phenols.[7] Acceptable recovery ranges are typically between 70-130%.[5] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows and relationships in the analytical protocol.
Caption: Overall experimental workflow from sample collection to data analysis.
Caption: Logical relationship illustrating the principle of isotope dilution.
References
Application of 2,6-Dimethoxyphenol-d6 in Atmospheric Aerosol Research
Application Note and Protocol
Introduction
Atmospheric aerosols, microscopic particles suspended in the Earth's atmosphere, play a crucial role in climate regulation, air quality, and public health. A significant source of these aerosols is biomass burning, the combustion of organic materials such as forests, grasslands, and agricultural waste. To accurately assess the impact of biomass burning on the environment and human health, it is essential to identify and quantify specific molecular tracers associated with these emissions.
2,6-Dimethoxyphenol, also known as syringol, is a key molecular tracer for smoke from the combustion of angiosperm (hardwood) biomass. Its presence and concentration in atmospheric aerosol samples can provide valuable insights into the sources and contributions of biomass burning to particulate matter (PM). The accurate quantification of syringol and related methoxyphenols is paramount for source apportionment studies. The use of a stable isotope-labeled internal standard, such as 2,6-Dimethoxyphenol-d6 (Syringol-d6), in conjunction with gas chromatography-mass spectrometry (GC-MS), is the gold standard for achieving the high accuracy and precision required in such trace-level analysis. This isotope dilution method effectively compensates for sample loss during preparation and instrumental variability.
This document provides detailed application notes and experimental protocols for the use of this compound in the quantitative analysis of biomass burning tracers in atmospheric aerosol samples.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a highly accurate analytical technique for the quantification of compounds. It involves the addition of a known amount of an isotopically enriched standard (in this case, this compound) to the sample at the beginning of the analytical procedure. This "internal standard" is chemically identical to the analyte of interest (2,6-Dimethoxyphenol) but has a different mass due to the isotopic substitution (deuterium for hydrogen).
Because the internal standard and the native analyte behave identically during extraction, derivatization, and GC separation, any sample loss or variation will affect both compounds equally. The mass spectrometer can distinguish between the native analyte and the deuterated internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the native analyte to that of the internal standard, the concentration of the native analyte in the original sample can be determined with high accuracy, regardless of variations in sample recovery.
Quantitative Data
The use of deuterated internal standards in GC-MS analysis of methoxyphenols provides excellent analytical performance. The following table summarizes typical figures of merit for this type of analysis, based on established methods for related compounds.
| Parameter | Typical Value | Reference |
| Recovery | 63 - 100% | [1] |
| Precision (RSD) | 2 - 6% | [1] |
| Analytical Limit of Detection (LOD) | 0.002 µg/mL | [1] |
| Limit of Quantitation (LOQ) | 0.07 - 0.45 ng/m³ | [1] |
Experimental Protocols
Sample Collection
Atmospheric aerosol samples are typically collected on quartz fiber filters using a high-volume or low-volume air sampler. The sampling duration will depend on the expected concentration of particulate matter and the specific objectives of the study. After sampling, the filters should be wrapped in pre-baked aluminum foil, sealed in a clean container, and stored at or below -20°C until extraction to minimize the degradation of organic compounds.
Sample Extraction
This protocol describes a standard solvent extraction method for the recovery of methoxyphenols from aerosol-laden filters.
Materials:
-
Aerosol-loaded quartz fiber filter sample
-
This compound internal standard solution (in methanol (B129727) or other suitable solvent)
-
Dichloromethane (DCM), high purity
-
Methanol (MeOH), high purity
-
Sonicator bath
-
Centrifuge
-
Concentrator (e.g., rotary evaporator or nitrogen blow-down system)
-
Glass vials
Procedure:
-
Cut a portion of the filter into small pieces and place them in a clean glass vial.
-
Spike the filter pieces with a known amount of the this compound internal standard solution. The amount added should be comparable to the expected concentration of the native syringol in the sample.
-
Add a suitable volume of a DCM:MeOH solvent mixture (e.g., 2:1 v/v) to the vial to completely submerge the filter pieces.
-
Sonicate the sample in an ultrasonic bath for 15-30 minutes.
-
Separate the solvent extract from the filter material by centrifugation or filtration.
-
Repeat the extraction process (steps 3-5) two more times with fresh solvent.
-
Combine the extracts from the three extraction cycles.
-
Concentrate the combined extract to a small volume (e.g., 100-200 µL) under a gentle stream of nitrogen or using a rotary evaporator. The final extract is now ready for derivatization.
Derivatization
Many polar organic compounds, including phenols, are not sufficiently volatile for direct GC-MS analysis. Derivatization is therefore necessary to convert them into more volatile and thermally stable derivatives. A common derivatization agent for hydroxyl groups is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
Materials:
-
Concentrated sample extract
-
BSTFA + 1% TMCS
-
Pyridine (B92270) (optional, as a catalyst)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Transfer the concentrated extract to a GC vial insert.
-
Add a derivatizing agent, such as a mixture of BSTFA and pyridine (e.g., 50 µL), to the extract.
-
Seal the vial tightly.
-
Heat the vial at a specific temperature (e.g., 70°C) for a set duration (e.g., 1-2 hours) to ensure complete derivatization.
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis
The derivatized sample is analyzed using a gas chromatograph coupled to a mass spectrometer. The GC separates the different compounds in the mixture, and the MS detects and quantifies them.
Typical GC-MS Parameters:
-
Gas Chromatograph: Agilent GC or equivalent
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow (e.g., 1 mL/min)
-
Injector: Split/splitless, operated in splitless mode at a suitable temperature (e.g., 280°C)
-
Oven Temperature Program:
-
Initial temperature: e.g., 60°C, hold for 2 minutes
-
Ramp 1: e.g., 10°C/min to 200°C
-
Ramp 2: e.g., 5°C/min to 300°C, hold for 10 minutes
-
-
Mass Spectrometer: Agilent MS or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
Selected Ion Monitoring (SIM) Ions:
The specific ions to monitor will depend on the trimethylsilyl (B98337) (TMS) derivatives of syringol and its deuterated analog. The molecular ion and characteristic fragment ions should be selected. For example:
-
Syringol-TMS: Monitor the molecular ion (M+) and a prominent fragment ion.
-
Syringol-d6-TMS: Monitor the corresponding molecular ion (M+6) and a prominent fragment ion.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of syringol in atmospheric aerosols.
Caption: Logical relationship from biomass burning to atmospheric aerosol analysis.
References
Troubleshooting & Optimization
Technical Support Center: Isotopic Exchange with 2,6-Dimethoxyphenol-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dimethoxyphenol-d6. The information is presented in a question-and-answer format to directly address common issues encountered during isotopic exchange experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fastest exchanging site on 2,6-dimethoxyphenol (B48157)?
A1: The proton of the phenolic hydroxyl (-OH) group is highly labile and will exchange with deuterium (B1214612) from sources like D₂O almost instantaneously. This is a rapid acid-base reaction. The hydrogen atoms on the aromatic ring are covalently bonded to carbon and exchange with deuterium at a significantly slower rate, typically requiring a catalyst and/or elevated temperatures.[1]
Q2: Why am I seeing lower than expected deuterium incorporation on the aromatic ring?
A2: Low deuterium incorporation on the aromatic ring can be due to several factors:
-
Insufficient Deuterating Agent: The isotopic exchange is an equilibrium process. A large molar excess of the deuterium source (e.g., D₂O) is necessary to drive the reaction towards the deuterated product.[1]
-
Inactive Catalyst: If using an acid or metal catalyst, it may be inactive or poisoned.
-
Suboptimal Reaction Conditions: The temperature may be too low or the reaction time too short for the exchange to reach completion.
-
Presence of Protic Impurities: Contamination with water (H₂O) or other protic solvents will compete with the deuteration process. It is crucial to use anhydrous reagents and solvents.[1]
Q3: My NMR spectrum shows the disappearance of the phenolic -OH peak. Does this confirm successful deuteration?
A3: The disappearance of the phenolic proton signal in a ¹H NMR spectrum when using a deuterated solvent is expected due to rapid exchange with the solvent.[1] While it indicates the lability of this proton, it does not confirm deuterium incorporation on the aromatic ring. To confirm aromatic deuteration, you should observe the disappearance or significant reduction in the intensity of the aromatic proton signals. For unambiguous confirmation and quantification, ²H NMR spectroscopy is recommended as it directly detects the deuterium nuclei.[2]
Q4: I am observing back-exchange of deuterium to hydrogen on my purified this compound. How can I prevent this?
A4: Back-exchange is the replacement of deuterium atoms with protons and is a common issue. It is primarily caused by exposure to protic solvents (like water or methanol) and can be catalyzed by acids or bases.[1] To minimize back-exchange:
-
Work up your reaction using anhydrous, aprotic solvents.
-
Avoid acidic or basic conditions during purification and storage.
-
Store the final product in a dry, inert atmosphere.
-
For long-term storage, consider keeping the compound as a solution in a suitable aprotic deuterated solvent.
Q5: What analytical techniques are best for confirming the isotopic purity of this compound?
A5: The most powerful techniques for determining isotopic purity and the location of deuterium incorporation are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of proton signals, while ²H NMR directly detects deuterium signals, providing unambiguous evidence of deuteration.[2] Quantitative NMR (qNMR) can be used to determine the level of deuterium incorporation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can distinguish between the deuterated and non-deuterated isotopologues, allowing for the calculation of isotopic purity.[3]
Troubleshooting Guides
Problem 1: Low or No Deuterium Incorporation on the Aromatic Ring
| Possible Cause | Troubleshooting Step |
| Inactive or insufficient deuterium source | Use a large excess (at least 10-20 equivalents) of high-purity D₂O or another appropriate deuterating agent.[1] |
| Ineffective catalyst | If using an acid catalyst like DCl, ensure it is fresh. For solid catalysts like Amberlyst-15, ensure it is properly dried and activated.[4] |
| Suboptimal reaction temperature | Gradually increase the reaction temperature, monitoring for any potential decomposition of the starting material. Phenol deuteration often requires elevated temperatures.[4] |
| Insufficient reaction time | Monitor the reaction progress over time by taking aliquots and analyzing them by NMR or MS to determine if the reaction has reached equilibrium. |
| Presence of protic impurities | Use anhydrous solvents and reagents. Dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][5] |
Problem 2: Product Degradation or Side-Product Formation
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too high | Lower the reaction temperature and extend the reaction time. Run a thermal stability test of your starting material under the reaction conditions without the deuterating agent. |
| Strong acid catalyst causing decomposition | Use a milder, solid-supported acid catalyst like Amberlyst-15, which can be easily filtered off.[4][6] |
| Oxidation of the phenol | Degas all solvents and perform the reaction under a strict inert atmosphere to prevent oxidation. |
Problem 3: Inconsistent Results in Analytical Characterization
| Possible Cause | Troubleshooting Step | | Back-exchange during work-up or analysis | Neutralize any acid catalyst before extraction. Use anhydrous, aprotic solvents for extraction and purification. For LC-MS analysis, use a mobile phase with a pH around 2.5-3 to minimize back-exchange.[7] | | Broad or distorted NMR peaks | This could be due to paramagnetic impurities; consider purifying the sample. It could also indicate an intermediate exchange rate on the NMR timescale; try acquiring the spectrum at a different temperature.[1] | | Inaccurate quantification of deuterium incorporation by ¹H NMR | Use a non-deuterated internal standard with a known concentration for accurate integration and comparison. For the most precise quantification, use ²H NMR.[2] |
Quantitative Data Summary
The following table presents hypothetical, yet realistic, data for the acid-catalyzed deuteration of 2,6-dimethoxyphenol under various conditions.
| Catalyst | Deuterium Source | Temperature (°C) | Reaction Time (h) | Aromatic Deuterium Incorporation (%) | Notes |
| DCl (catalytic) | D₂O (20 eq.) | 80 | 12 | ~75% | Moderate incorporation. |
| DCl (catalytic) | D₂O (20 eq.) | 110 | 24 | >95% | Higher temperature and longer time improve incorporation. |
| Amberlyst-15 | D₂O (20 eq.) | 110 | 24 | >90% | Solid acid catalyst, easier work-up.[4][6] |
| No Catalyst | D₂O (20 eq.) | 110 | 24 | <10% | Demonstrates the necessity of a catalyst. |
| DCl (catalytic) | CD₃OD (20 eq.) | 110 | 24 | ~50% | D₂O is generally a more effective deuterium source. |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Aromatic Deuteration of 2,6-Dimethoxyphenol
This protocol is a generalized method based on established procedures for deuterating activated phenols.[4][8][9]
-
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dimethoxyphenol (1 equivalent).
-
Solvent and Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), add a significant molar excess of deuterium oxide (D₂O, 10-20 equivalents). Add a catalytic amount of deuterium chloride (DCl, e.g., 5 mol%).
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110°C) with vigorous stirring. Monitor the reaction progress by taking small aliquots over time and analyzing by ¹H NMR or LC-MS to determine the extent of deuterium incorporation. A typical reaction time is 12-24 hours.
-
Work-up: After cooling the reaction mixture to room temperature, carefully neutralize the acid catalyst with a base such as anhydrous sodium carbonate.
-
Isolation: Extract the deuterated product with a dry, aprotic organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica (B1680970) gel using a non-protic eluent system.
-
Analysis: Characterize the final product using ¹H NMR, ²H NMR, and Mass Spectrometry to confirm the degree and location of deuterium incorporation.[2][3]
Visualizations
Caption: Workflow for the synthesis and analysis of this compound.
Caption: Decision tree for troubleshooting low deuteration efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Targeted deuteration of polyphenolics for their qualitative and quantitative metabolomic analysis in plant-derived extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Matrix Effects with 2,6-Dimethoxyphenol-d6 in LC-MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 2,6-Dimethoxyphenol-d6 as an internal standard to mitigate matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in our LC-MS workflow?
A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS). Its chemical structure is nearly identical to a hypothetical analyte, 2,6-Dimethoxyphenol, with the key difference being the replacement of six hydrogen atoms with deuterium (B1214612). This mass difference allows the mass spectrometer to distinguish it from the analyte. The primary function of a SIL-IS is to compensate for variations in the analytical process, most notably the matrix effect, which can cause ion suppression or enhancement, leading to inaccurate quantification.[1][2][3]
Q2: How does this compound specifically counteract matrix effects?
A2: Matrix effects are caused by co-eluting compounds from the sample matrix that interfere with the ionization of the analyte in the mass spectrometer's ion source.[4][5][6] Because this compound is chemically and structurally very similar to the analyte, it is assumed to co-elute and experience the same degree of ion suppression or enhancement.[3][7] By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification.[8]
Q3: When should this compound be introduced into the sample preparation workflow?
A3: To be most effective, the internal standard should be added to the sample as early as possible in the sample preparation process.[7] This ensures that it experiences the same potential for loss during extraction, handling, and injection as the analyte, in addition to correcting for matrix effects.
Q4: What are the ideal characteristics of a deuterated internal standard like this compound?
A4: An ideal deuterated internal standard should have the following characteristics:
-
High Isotopic Purity: To avoid interference from any unlabeled analyte.
-
Stable Isotope Labeling: The deuterium atoms should be on stable positions in the molecule to prevent H-D exchange with the solvent.[9]
-
Co-elution with the Analyte: The internal standard and analyte should have nearly identical retention times for effective matrix effect correction.[9]
-
Sufficient Mass Difference: The mass difference should be large enough to prevent isotopic overlap between the analyte and the internal standard.[7]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High variability in analyte/IS ratio across replicate injections | Inconsistent sample preparation; Poor mixing of internal standard; Instrument instability. | Ensure precise and consistent addition of this compound to all samples and standards. Vortex samples thoroughly after adding the IS. Perform system suitability tests to check for instrument performance issues such as fluctuating spray stability or inconsistent injection volumes.[10][11] |
| Poor peak shape for both analyte and this compound | Column degradation; Inappropriate mobile phase composition; Sample solvent effects. | Inspect and potentially replace the analytical column. Ensure the mobile phase is correctly prepared and degassed. The sample solvent should be compatible with the initial mobile phase conditions to prevent peak distortion. |
| Analyte signal is suppressed, but this compound signal is stable | This is an unusual scenario suggesting the matrix effect is not uniform across the peak width or there is a specific interference with the analyte. | Re-evaluate the chromatography to ensure co-elution. Consider further sample cleanup to remove the interfering matrix components.[12][13] Investigate for any isobaric interferences that may be affecting the analyte signal. |
| Significant retention time shift between analyte and this compound | While deuterated standards are expected to co-elute, a slight shift can sometimes occur, especially with highly deuterated compounds or under certain chromatographic conditions.[9] This is known as the "isotopic effect". | If the shift is small and consistent, it may be acceptable. However, for optimal matrix effect correction, co-elution is ideal. Adjusting the chromatographic gradient or temperature may help to minimize the separation. |
| No or very low signal for this compound | Error in adding the internal standard; Incorrect MS/MS transition settings; Severe ion suppression affecting both analyte and IS. | Verify the concentration and addition of the this compound working solution. Confirm the precursor and product ion m/z values in the mass spectrometer method.[10] If severe suppression is suspected, dilute the sample extract and re-inject to see if the signal improves. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect Using this compound
This protocol allows for the quantitative assessment of matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and this compound spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and this compound are added to the final extract.
-
Set C (Pre-Extraction Spike): Analyte and this compound are spiked into the blank matrix before the extraction procedure.
-
-
Analyze all samples using the developed LC-MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF %): (Peak Area in Set B / Peak Area in Set A) * 100. An MF < 100% indicates ion suppression, while an MF > 100% indicates ion enhancement.[14]
-
Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100.
-
Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100.
-
Protocol 2: Sample Quantification Using this compound
-
Sample Preparation:
-
To 100 µL of each unknown sample, calibration standard, and quality control sample, add 10 µL of the this compound working solution.
-
Vortex mix for 30 seconds.
-
Proceed with the established extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[13][15]
-
Evaporate the final extract to dryness and reconstitute in an appropriate solvent.
-
-
LC-MS Analysis:
-
Inject the reconstituted samples into the LC-MS system.
-
Acquire data using Multiple Reaction Monitoring (MRM) for both the analyte and this compound.
-
-
Data Processing:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area) for all samples.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the unknown samples from the calibration curve.[9]
-
Quantitative Data Summary
The following tables illustrate the effectiveness of using this compound in mitigating matrix effects in a hypothetical analysis of 2,6-Dimethoxyphenol in human plasma.
Table 1: Matrix Effect Assessment in Human Plasma
| Sample Set | Analyte Peak Area (n=5) | IS (d6) Peak Area (n=5) | Matrix Factor (MF) % |
| A (Neat) | 1,250,000 | 1,310,000 | - |
| B (Post-Spike) | 780,000 | 815,000 | 62.4% |
| C (Pre-Spike) | 715,000 | 745,000 | - |
This table demonstrates a significant ion suppression (MF = 62.4%) for the analyte in the plasma matrix.
Table 2: Impact of Internal Standard Correction on Quantification
| Sample ID | Analyte Peak Area | IS (d6) Peak Area | Analyte/IS Ratio | Calculated Conc. (ng/mL) |
| QC Low | 25,000 | 790,000 | 0.0316 | 4.98 |
| QC Med | 245,000 | 805,000 | 0.3043 | 50.12 |
| QC High | 495,000 | 798,000 | 0.6203 | 101.5 |
| Unknown 1 | 152,000 | 810,000 | 0.1877 | 30.8 |
| Unknown 2 | 35,000 | 785,000 | 0.0446 | 7.2 |
This table shows consistent analyte/IS ratios leading to accurate quantification despite potential variations in absolute peak areas due to matrix effects.
Visualizations
Caption: Experimental workflow for LC-MS analysis using a deuterated internal standard.
Caption: Logic of matrix effect correction using a deuterated internal standard.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. zefsci.com [zefsci.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. longdom.org [longdom.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Stability of 2,6-Dimethoxyphenol-d6 in acidic and basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,6-Dimethoxyphenol-d6 in acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic and basic solutions?
This compound, like other phenolic ethers, is susceptible to degradation under strong acidic conditions, primarily through the cleavage of its ether linkages.[1] Under basic conditions, the phenolic structure is generally more stable due to the formation of the phenoxide ion, which is less susceptible to nucleophilic attack. However, prolonged exposure to harsh basic conditions and elevated temperatures may lead to some degradation.
Q2: What are the primary degradation products of this compound under acidic conditions?
Under strong acidic conditions, the primary degradation pathway involves the acid-catalyzed hydrolysis of the methoxy (B1213986) groups.[1] This occurs in a stepwise manner, initially yielding 4-methoxy-2-hydroxy-phenol-d5 and methanol (B129727). With continued exposure to harsh acidic conditions, the second methoxy group can also be cleaved, resulting in the formation of pyrogallol-d3 and an additional molecule of methanol.
Q3: Can the deuterium (B1214612) labels on the aromatic ring of this compound exchange with hydrogen in acidic or basic solutions?
Yes, there is a potential for hydrogen-deuterium (H/D) exchange on the aromatic ring, particularly under acidic conditions. The proton of the phenolic hydroxyl group will exchange almost instantaneously with protons from a protic solvent. The deuterium atoms on the aromatic ring are more stable but can undergo exchange over time, especially in the presence of strong acids and heat. It is advisable to work under neutral or near-neutral conditions to maintain the integrity of the deuterium labels on the aromatic ring.
Q4: I am observing unexpected degradation of this compound in my experiment. What are the possible causes?
Unexpected degradation can arise from several factors:
-
Contaminated Solvents: Ensure the use of high-purity, peroxide-free solvents.
-
Incorrect pH: Verify the pH of your solution, as even mildly acidic conditions can cause degradation over time, especially at elevated temperatures.
-
Light Exposure: Phenolic compounds can be sensitive to light. Protect your samples from light, especially during long-term experiments.
-
Presence of Oxidizing Agents: Avoid the presence of oxidizing agents unless it is a controlled part of your experimental design.
Q5: What analytical techniques are recommended for monitoring the stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and effective technique for monitoring the degradation of this compound and quantifying its degradation products.[2] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify unknown degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy is also a valuable tool for characterizing the structure of degradation products and assessing any H/D exchange.
Troubleshooting Guides
Issue: Rapid Degradation Observed Under Acidic Conditions
| Possible Cause | Recommended Solution |
| Acid concentration is too high. | Reduce the concentration of the acid. For forced degradation studies, start with 0.1N HCl.[3][4][5] |
| Reaction temperature is too high. | Lower the reaction temperature. Conduct initial studies at room temperature before proceeding to elevated temperatures (e.g., 60°C).[3][4] |
| Extended exposure time. | Reduce the duration of the experiment. Monitor the degradation at shorter time intervals. |
| Presence of a strong nucleophile. | If using acids like HBr or HI, be aware that bromide and iodide ions are strong nucleophiles that can accelerate ether cleavage.[1] Consider using a non-nucleophilic acid if only hydrolysis is desired. |
Issue: Inconsistent Stability Results
| Possible Cause | Recommended Solution |
| Variability in pH. | Use calibrated pH meters and freshly prepared buffer solutions to ensure accurate and consistent pH. |
| Inconsistent temperature control. | Use a calibrated water bath or oven to maintain a constant and uniform temperature. |
| Light-induced degradation. | Protect samples from light by using amber vials or covering the reaction vessel with aluminum foil. |
| Oxidation. | Purge solutions with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. |
Quantitative Data Summary
The following tables provide hypothetical data representing the expected stability of this compound under typical forced degradation conditions. The goal of a forced degradation study is typically to achieve 5-20% degradation to demonstrate the stability-indicating nature of an analytical method.[3][6]
Table 1: Stability of this compound in Acidic Conditions (0.1N HCl at 60°C)
| Time (hours) | This compound Remaining (%) | Primary Degradant (%) | Secondary Degradant (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 1 | 92.5 | 6.8 | 0.7 |
| 2 | 85.3 | 12.5 | 2.2 |
| 4 | 72.1 | 21.3 | 6.6 |
| 8 | 55.8 | 32.7 | 11.5 |
Table 2: Stability of this compound in Basic Conditions (0.1N NaOH at 60°C)
| Time (hours) | This compound Remaining (%) | Degradation Products (%) |
| 0 | 100.0 | 0.0 |
| 1 | 99.8 | 0.2 |
| 2 | 99.5 | 0.5 |
| 4 | 99.0 | 1.0 |
| 8 | 98.1 | 1.9 |
Experimental Protocols
Protocol 1: Forced Degradation in Acidic Conditions
Objective: To evaluate the stability of this compound in an acidic solution.
Materials:
-
This compound
-
0.1N Hydrochloric Acid (HCl)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
HPLC system with UV detector
Procedure:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
In a volumetric flask, add a known volume of the stock solution and dilute with 0.1N HCl to achieve a final concentration of 100 µg/mL.
-
Incubate the solution in a constant temperature bath at 60°C.
-
At specified time points (e.g., 0, 1, 2, 4, and 8 hours), withdraw an aliquot of the sample.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1N Sodium Hydroxide (NaOH) to stop the degradation reaction.
-
Dilute the neutralized sample with mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation in Basic Conditions
Objective: To evaluate the stability of this compound in a basic solution.
Materials:
-
This compound
-
0.1N Sodium Hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
HPLC system with UV detector
Procedure:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
In a volumetric flask, add a known volume of the stock solution and dilute with 0.1N NaOH to achieve a final concentration of 100 µg/mL.
-
Incubate the solution in a constant temperature bath at 60°C.
-
At specified time points (e.g., 0, 1, 2, 4, and 8 hours), withdraw an aliquot of the sample.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1N HCl to stop the degradation reaction.
-
Dilute the neutralized sample with mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample by a validated stability-indicating HPLC method.
Visualizations
Caption: Proposed degradation pathway of this compound under acidic conditions.
Caption: General experimental workflow for forced degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Validated stability-indicating HPLC method for the determination of pridinol mesylate. Kinetics study of its degradation in acid medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Method Development: SOP for Conducting Forced Degradation Studies – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. asianjpr.com [asianjpr.com]
- 6. sgs.com [sgs.com]
Technical Support Center: Optimizing 2,6-Dimethoxyphenol-d6 Internal Standard Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 2,6-Dimethoxyphenol-d6 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of 2,6-Dimethoxyphenol. It is considered the gold standard for use as an internal standard in quantitative mass spectrometry assays for the analysis of 2,6-Dimethoxyphenol. Because its chemical structure is nearly identical to the analyte, it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in the analytical process and improving the accuracy and precision of results.
Q2: What are the key physicochemical properties of 2,6-Dimethoxyphenol?
A2: Understanding the properties of the analyte is crucial for method development. Here is a summary of the key properties of 2,6-Dimethoxyphenol:
| Property | Value |
| Molecular Formula | C₈H₁₀O₃ |
| Molecular Weight | 154.16 g/mol |
| Melting Point | 50-57 °C |
| Boiling Point | 261 °C |
| Solubility | Slightly soluble in water; soluble in oils and ethanol. |
Q3: What is the recommended starting concentration for this compound?
A3: A general guideline is to use an internal standard concentration that results in a signal intensity approximately 50% of the signal of the highest calibration standard.[1] However, the optimal concentration is application-dependent and should be determined experimentally. The goal is to achieve a stable and reproducible signal that is well above the background noise but does not cause detector saturation.[2]
Q4: How can I assess for potential isotopic interference ("cross-talk")?
A4: Isotopic interference can occur if the signal from the analyte contributes to the signal of the internal standard, or vice versa. To check for this, analyze a high-concentration solution of the unlabeled 2,6-Dimethoxyphenol and monitor the mass channel of this compound. A significant signal in the internal standard's channel would indicate isotopic contribution. A mass difference of at least 3 atomic mass units between the analyte and the internal standard is generally recommended to minimize this effect.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration.
Issue 1: High Variability in the Internal Standard Signal
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent addition of the internal standard to all samples, calibrators, and quality controls. Verify the accuracy and calibration of pipettes. |
| Poor Solubility | Confirm that this compound is fully dissolved in the spiking solution and remains soluble in the final sample matrix. Consider adjusting the solvent composition of the spiking solution. |
| Instability | Investigate the stability of this compound in the stock solution and in the processed samples. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. |
| Matrix Effects | Significant ion suppression or enhancement in some samples can lead to signal variability. While a SIL internal standard should compensate for this, extreme matrix effects can still be a factor. Evaluate by comparing the IS response in neat solution versus in extracted blank matrix. |
Issue 2: Poor Linearity of the Calibration Curve
| Possible Cause | Troubleshooting Steps |
| Inappropriate Internal Standard Concentration | If the internal standard signal is too high, it can lead to detector saturation. Conversely, a signal that is too low may have poor signal-to-noise at the lower end of the curve. Experiment with different IS concentrations. |
| Isotopic Interference | At very high concentrations of the analyte, its natural isotopes may contribute to the internal standard's signal. Ensure the mass separation between the analyte and IS is sufficient. |
| Analyte Saturation | At high analyte concentrations, the detector response may become non-linear. Dilute samples to bring them within the linear range of the assay. |
Issue 3: Retention Time Shift Between Analyte and Internal Standard
| Possible Cause | Troubleshooting Steps |
| Chromatographic Isotope Effect | A slight shift in retention time between a deuterated internal standard and its unlabeled counterpart is a known phenomenon. This is generally acceptable if the shift is small and consistent. |
| Suboptimal Chromatographic Conditions | If the retention time shift is significant or variable, it may indicate that the analyte and internal standard are experiencing different chromatographic conditions, which can compromise accurate quantification. Modify the chromatographic gradient, mobile phase composition, or column temperature to improve co-elution. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to achieve the desired concentration. Store this solution in an amber vial at -20°C or lower.
-
Working Stock Solutions: Prepare a series of dilutions from the primary stock solution to create working stock solutions at concentrations such as 100 µg/mL, 10 µg/mL, and 1 µg/mL.
-
Spiking Solution: From an appropriate working stock solution, prepare the internal standard spiking solution that will be added to the samples. The concentration of this solution will depend on the volume added to the sample and the desired final concentration in the sample.
Protocol 2: Optimization of Internal Standard Concentration
-
Prepare Blank Samples: Obtain a batch of the biological matrix (e.g., plasma, urine) that is free of the analyte.
-
Spike with Internal Standard: Prepare several sets of replicate blank matrix samples (n=5-6 for each concentration). Spike each set with a different concentration of the this compound spiking solution.
-
Sample Processing: Process the spiked samples using your established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
-
LC-MS/MS Analysis: Inject the processed samples and acquire the data, monitoring the peak area of the internal standard.
-
Data Analysis: For each concentration level, calculate the mean peak area and the coefficient of variation (%CV). The optimal concentration should provide a robust signal (high signal-to-noise ratio) with good precision (%CV < 15%).
Visualizations
Caption: Workflow for optimizing this compound internal standard concentration.
Caption: Troubleshooting workflow for common internal standard issues.
References
Technical Support Center: Mass Spectrometry Analysis of 2,6-Dimethoxyphenol-d6
Welcome to the Technical Support Center for the mass spectrometric analysis of 2,6-Dimethoxyphenol-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments, with a particular focus on improving the signal-to-noise ratio.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that can lead to a poor signal-to-noise ratio for this compound and provides actionable troubleshooting steps.
Q1: Why is the signal for my this compound internal standard low or variable?
A1: A low or inconsistent signal for a deuterated internal standard like this compound is a common issue that can often be attributed to matrix effects, specifically ion suppression.[1] In complex matrices, co-eluting endogenous compounds can interfere with the ionization of the internal standard in the mass spectrometer's source, leading to a diminished signal.[2]
Troubleshooting Steps:
-
Evaluate Sample Preparation: Simple sample preparation techniques like "dilute and shoot" or protein precipitation may not be sufficient to remove interfering matrix components. Consider implementing more robust cleanup methods such as Solid-Phase Extraction (SPE).[3]
-
Optimize Chromatography: Ensure that this compound is chromatographically separated from regions of significant ion suppression. A post-column infusion experiment can help identify these regions.[2]
-
Sample Dilution: Diluting the sample can lower the concentration of interfering matrix components, thereby reducing their impact on the ionization of the internal standard.[3]
Q2: My quantitative results are inaccurate despite using this compound as an internal standard. What could be the cause?
A2: Inaccurate quantification, even with a deuterated internal standard, can arise from several factors. The most common issues are a lack of complete co-elution with the analyte, the presence of isotopic impurities in the standard, or differential matrix effects.[2]
Troubleshooting Steps:
-
Verify Co-elution: Deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts in reverse-phase chromatography.[2][4] This can lead to the analyte and internal standard being exposed to varying degrees of ion suppression, compromising accuracy.[2][5]
-
Assess Isotopic Purity: The presence of a significant amount of the non-deuterated analyte in your internal standard stock can lead to inaccurate quantification.
-
Solution: Prepare a sample containing only the this compound internal standard and analyze it. The signal for the non-deuterated 2,6-Dimethoxyphenol should be minimal, ideally less than 0.1% of the internal standard signal.[5]
-
-
Investigate Differential Matrix Effects: Even with co-elution, the analyte and internal standard might experience different levels of ion suppression or enhancement.[6]
-
Solution: Perform a matrix effect evaluation experiment to quantify the degree of ion suppression for both the analyte and the internal standard.
-
Q3: How do I select and optimize the MRM transitions for this compound to maximize its signal?
A3: Proper selection and optimization of Multiple Reaction Monitoring (MRM) transitions are critical for achieving a high signal-to-noise ratio.
Troubleshooting Steps:
-
Predict Precursor and Product Ions: Based on the fragmentation of unlabeled 2,6-Dimethoxyphenol, you can predict the likely transitions for the deuterated version. The unlabeled compound has a molecular weight of 154.16 g/mol .[7] The protonated molecule [M+H]⁺ would be at m/z 155.1. For this compound, with the addition of six deuterium (B1214612) atoms, the expected precursor ion [M+H]⁺ would be at m/z 161.1. Common product ions for phenols involve the loss of methyl groups or other neutral losses.
-
Confirm by Infusion: Infuse a standard solution of this compound directly into the mass spectrometer to experimentally determine the exact m/z of the precursor ion.[8]
-
Identify Product Ions: Perform a product ion scan on the confirmed precursor ion to identify the most abundant and stable fragment ions.[8]
-
Optimize Collision Energy: For each selected precursor-product ion pair, optimize the collision energy to achieve the maximum signal intensity.[9]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for 2,6-Dimethoxyphenol and its deuterated internal standard in a specific sample matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of the analyte and this compound in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Take a blank matrix sample and perform the complete extraction procedure. Spike the extracted blank with the analyte and internal standard at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with the analyte and internal standard before performing the extraction procedure.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Presentation: Matrix Effect Evaluation
| Sample Set | Analyte Peak Area | Internal Standard Peak Area |
| Set A (Neat) | A_neat | IS_neat |
| Set B (Post-Spike) | A_post | IS_post |
| Set C (Pre-Spike) | A_pre | IS_pre |
A value of 100% for the matrix effect indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Protocol 2: Optimization of MRM Transitions
Objective: To determine the optimal precursor and product ions, as well as the collision energy, for this compound.
Methodology:
-
Prepare a Standard Solution: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump.
-
Identify Precursor Ion: Operate the mass spectrometer in full scan mode to identify the protonated molecule [M+H]⁺ of this compound (expected around m/z 161.1).
-
Identify Product Ions: Select the identified precursor ion for fragmentation and perform a product ion scan to identify the major fragment ions. Choose the most abundant and stable fragments as the quantifier and qualifier ions.
-
Optimize Collision Energy: Create an MRM method with the selected transitions. While infusing the standard, ramp the collision energy for each transition over a range (e.g., 5 to 50 eV) and plot the signal intensity against the collision energy to find the optimal value that gives the highest intensity.
Visualizations
Caption: A logical workflow for troubleshooting low signal-to-noise ratio.
Caption: Experimental workflow for evaluating matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,6-Dimethoxyphenol | C8H10O3 | CID 7041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Deuterium-Hydrogen Exchange in Phenolic Internal Standards
Welcome to the technical support center for researchers, scientists, and drug development professionals working with deuterium-hydrogen exchange in phenolic internal standards. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen exchange and why is it a concern for phenolic internal standards?
Deuterium-hydrogen (D-H) exchange is a chemical reaction where a deuterium (B1214612) atom on a deuterated internal standard is replaced by a hydrogen atom from the surrounding environment, such as a solvent.[1] This process, also known as "back-exchange," is problematic because it alters the mass of the internal standard, which is expected to be constant.[1] This can lead to inaccurate and unreliable quantification of the target analyte, misinterpretation of data due to unexpected mass-to-charge ratios (m/z), and a decrease in the isotopic purity of the standard.[1]
Q2: What is the difference between hydroxyl group exchange and aromatic ring exchange in phenols?
These are two distinct processes with different rates:
-
Hydroxyl Group Exchange: The proton of the phenolic -OH group is highly acidic and exchanges with deuterium from sources like D₂O almost instantaneously.[2] This is a very rapid acid-base reaction.[2]
-
Aromatic Ring Exchange: The hydrogen atoms on the aromatic ring are covalently bonded to carbon and are much less acidic. Their exchange with deuterium is a significantly slower process that typically requires energy input, such as heating, and often the presence of a catalyst.[2]
Q3: My deuterated internal standard and analyte have slightly different retention times in liquid chromatography. Why does this happen?
This is known as the "isotope effect." The substitution of lighter hydrogen with heavier deuterium can cause minor changes in the molecule's physicochemical properties, such as its lipophilicity.[3] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[3] The extent of this shift can depend on the number and location of the deuterium labels.[3]
Q4: Can a deuterated internal standard always fully compensate for matrix effects?
Ideally, a deuterated internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement in the mass spectrometer, allowing for accurate correction.[3][4] However, if there is a slight difference in retention times, the analyte and the internal standard may be affected differently by co-eluting matrix components, which can lead to inaccuracies in quantification.[3][5] It has been reported that matrix effects for an analyte and its deuterated internal standard can differ by 26% or more.[3]
Troubleshooting Guides
Issue 1: Loss of Deuterium Label (Back-Exchange)
Symptoms:
-
Decrease in the signal intensity of the deuterated internal standard over time.
-
Appearance of a signal at the m/z of the non-deuterated analyte in a blank sample spiked only with the internal standard.
-
Inconsistent and inaccurate quantitative results.[6]
Primary Causes and Solutions:
| Cause | Solution |
| Protic Solvents | Use aprotic solvents (e.g., acetonitrile, chloroform) whenever possible for sample preparation and storage.[1][2] If an aqueous solution is required, use deuterium oxide (D₂O) instead of water.[1] |
| pH of the Solution | The rate of D-H exchange is pH-dependent and is catalyzed by both acids and bases.[1][2] The minimum exchange rate for many compounds is observed around pH 2.5-3.0.[1][7] Avoid neutral and, especially, basic conditions.[1] |
| Temperature | Higher temperatures can accelerate the rate of back-exchange.[8] Store standards and samples at low temperatures (e.g., 4°C or -20°C) and minimize exposure to heat during sample preparation.[9] |
| Presence of Moisture | Deuterated solvents can be hygroscopic and absorb water from the atmosphere.[7] Use anhydrous solvents and reagents, and handle standards under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination with water.[2][7] |
Issue 2: Incomplete Deuteration During Synthesis
Symptoms:
-
Mass spectrometry analysis shows a mixture of the desired deuterated product and partially deuterated or non-deuterated starting material.
-
Lower than expected isotopic purity.
Primary Causes and Solutions:
| Cause | Solution |
| Insufficient Deuterium Source | Use a significant molar excess of the deuterating agent (e.g., D₂O).[2] |
| Incomplete Reaction | Extend the reaction time or increase the temperature, provided the compound is stable under these conditions. Ensure efficient mixing.[2] |
| Presence of Protic Impurities | Use anhydrous solvents and reagents to prevent proton contamination that can compete with the deuteration process.[2] |
Quantitative Data Summary
Table 1: Influence of pH on Deuterium-Hydrogen Exchange Rate
| pH Condition | Effect on Exchange Rate | Recommendation |
| Acidic (~2.5-3.0) | Minimum exchange rate for amide protons, a related phenomenon.[1][10] | Quench exchange reactions by acidifying to this pH range.[1] |
| Neutral (~7.0) | Base-catalyzed exchange becomes more significant.[1] | Avoid prolonged exposure to neutral pH during sample processing. |
| Basic (>8.0) | Exchange rate is significantly accelerated.[1] | Avoid basic conditions entirely. |
Table 2: Typical Method Detection Limits (MDLs) and Limits of Quantitation (LOQs) for Phenolic Compounds in Water Using Deuterated Internal Standards
| Phenolic Compound | Analytical Method | MDL (ng/L) | LOQ (ng/L) |
| Phenol (B47542) | GC-MS | 4.38 - 89.7[11] | 7.83 - 167[11] |
| Various Phenols | LC-MS/MS | Can be in the low ng/mL range.[11] | Can be in the low ng/mL range.[11] |
| Note: These values are indicative and can vary depending on the specific matrix, instrumentation, and laboratory conditions. |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Deuteration of Phenols on the Aromatic Ring
This protocol describes a general method for introducing deuterium into the aromatic ring of phenolic compounds using an acid catalyst.
Materials:
-
Phenolic compound
-
Deuterium oxide (D₂O)
-
Acid catalyst (e.g., deuterated sulfuric acid (D₂SO₄) or a solid acid catalyst like Amberlyst 15)[12]
-
Anhydrous organic solvent (e.g., ethyl acetate) for extraction
-
Anhydrous sodium sulfate
-
Reaction vessel suitable for heating under an inert atmosphere
Procedure:
-
Catalyst Preparation (if using Amberlyst 15): Dry the Amberlyst 15 resin in a desiccator over sulfuric acid under high vacuum for 24 hours.[12]
-
Reaction Setup: In the reaction vessel, combine the phenolic compound (1 equivalent) with a significant excess of deuterium oxide (D₂O, e.g., 10-20 equivalents).[2]
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), add the acid catalyst.
-
Reaction: Seal the vessel and heat the mixture. Reaction conditions will vary depending on the reactivity of the phenol (e.g., 110°C for 24 hours).[12]
-
Work-up: After cooling to room temperature, neutralize the acid catalyst if it is not a solid. If a solid catalyst was used, filter the reaction mixture to remove it.[2][12]
-
Isolation: Remove the D₂O, for instance, by lyophilization.[2]
-
Extraction: Extract the deuterated phenol with a suitable anhydrous organic solvent.[12]
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the deuterated product.[12]
-
Analysis: Characterize the final product using ¹H NMR, ²H NMR, and Mass Spectrometry to confirm the degree and location of deuterium incorporation.[2]
Protocol 2: Preparation and Handling of Deuterated Internal Standard Stock and Working Solutions
Accurate preparation and proper handling are crucial for maintaining the integrity of deuterated internal standards.[9]
Materials:
-
Deuterated phenolic standard (lyophilized powder or neat material)
-
High-purity anhydrous solvent (e.g., methanol, acetonitrile)
-
Class A volumetric flasks
-
Calibrated pipettes
-
Amber, airtight storage vials
Procedure:
-
Equilibration: Allow the container of the deuterated standard to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[9]
-
Stock Solution Preparation:
-
Accurately weigh the required amount of the standard.
-
Quantitatively transfer the standard to a volumetric flask.
-
Add a small amount of solvent to dissolve the standard completely.
-
Dilute to the mark with the solvent.
-
Stopper the flask and mix thoroughly by inverting it multiple times.
-
Transfer the stock solution to a labeled amber, airtight vial for storage.[9]
-
-
Working Solution Preparation:
-
Allow the stock solution to equilibrate to room temperature.
-
Using a calibrated pipette, transfer the required volume of the stock solution into a new volumetric flask.
-
Dilute to the mark with the appropriate solvent or matrix.
-
Mix the working solution thoroughly.
-
It is often recommended to prepare working solutions fresh as needed, especially at low concentrations.[9]
-
-
Storage: Store stock and working solutions at the recommended temperature (typically 4°C for short-term and -20°C for long-term storage) and protected from light.[9]
Visualizations
Caption: Troubleshooting workflow for inaccurate quantification.
Caption: General experimental workflow for analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. myadlm.org [myadlm.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Storage and handling recommendations for 2,6-Dimethoxyphenol-d6
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2,6-Dimethoxyphenol-d6?
A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3][4][5] It is important to protect the compound from light, moisture, and air contact.[6]
Q2: Are there any specific temperature requirements for storing this compound?
A2: For the solid form, storage in a cool place is recommended.[1][2][3] If you have prepared a stock solution, it is advised to aliquot it and store at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.[7]
Q3: What materials are incompatible with this compound?
A3: You should avoid storing this compound near strong oxidizing agents, bases, acid anhydrides, and acid chlorides.[1][8]
Q4: What are the proper handling procedures for this compound in the laboratory?
A4: Handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[3][4][5] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][3][5] Do not eat, drink, or smoke in the area where the compound is handled.[2]
Troubleshooting Guide
Q1: I noticed the color of my this compound has changed from off-white to a darker shade. What should I do?
A1: A color change may indicate degradation due to exposure to air, light, or moisture. It is recommended to use a fresh, unopened container for sensitive experiments. If you suspect degradation, you may consider re-purifying the material if feasible, or purchasing a new batch. To prevent this, always ensure the container is tightly sealed and stored in a cool, dark, and dry place.
Q2: My stock solution of this compound appears cloudy or has precipitated after storage. Can I still use it?
A2: Cloudiness or precipitation can occur if the compound has come out of solution, which may be due to storage at an inappropriate temperature or solvent evaporation. You can try gently warming and sonicating the solution to redissolve the compound.[7] However, if the solution remains cloudy, it may indicate degradation or contamination, and it is advisable to prepare a fresh solution.
Q3: I am observing inconsistent results in my experiments using this compound. Could storage or handling be a factor?
A3: Yes, improper storage or handling can lead to degradation of the compound, which can affect experimental outcomes. Ensure that you are following the recommended storage conditions, especially for solutions, by aliquoting and storing them at the correct temperature to avoid freeze-thaw cycles.[7] Also, confirm that the compound has not been exposed to incompatible materials.
Quantitative Data Summary
| Parameter | Recommendation | Source(s) |
| Solid Storage Temperature | Cool, dry place | [1][2][3][4][6] |
| Stock Solution Storage (Short-term) | -20°C (up to 1 month) | [7] |
| Stock Solution Storage (Long-term) | -80°C (up to 6 months) | [7] |
| Incompatible Materials | Oxidizing agents, bases, acid anhydrides, acid chlorides | [1][8] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Ensure all work is performed in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
-
Weigh the desired amount of this compound solid.
-
In a suitable volumetric flask, dissolve the solid in the appropriate solvent (e.g., ethanol, DMSO, or dimethylformamide).
-
Once fully dissolved, dilute to the final desired concentration.
-
Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term storage).[7]
Visual Workflow for Storage and Handling
Caption: Logical workflow for the proper storage and handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. echemi.com [echemi.com]
- 4. 2,6-Dimethoxyphenol(91-10-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. 2,6-dimethoxyphenol | Smoky Woody Vanilla Aroma Chemical Supplier India [chemicalbull.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
Technical Support Center: Overcoming Poor Peak Shape for 2,6-Dimethoxyphenol-d6 in Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of 2,6-Dimethoxyphenol-d6.
Troubleshooting Guides
Poor peak shape, including tailing, fronting, and broadening, can significantly compromise the accuracy and precision of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving these common issues in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
HPLC Analysis of this compound
Peak tailing is the most common issue observed for phenolic compounds like this compound in reversed-phase HPLC. This is often due to secondary interactions with the stationary phase.
Common Causes and Solutions for Poor Peak Shape in HPLC
-
Secondary Silanol (B1196071) Interactions: The phenolic hydroxyl group of this compound can interact with residual acidic silanol groups on the surface of silica-based stationary phases (e.g., C18 columns). This secondary retention mechanism leads to peak tailing.
-
Solution 1: Mobile Phase pH Adjustment. Lowering the pH of the mobile phase suppresses the ionization of silanol groups, minimizing these secondary interactions. For acidic compounds like phenols, adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa is recommended.[1] An acidic mobile phase, for instance using phosphoric acid or formic acid, is often preferred for the separation of ionizable compounds.[2][3]
-
Solution 2: Use of Deactivated Columns. Employing columns that are "end-capped" or have a base-deactivated surface significantly reduces the number of accessible silanol groups, leading to improved peak symmetry.[1] Modern columns with high-density bonding and end-capping are designed to minimize these interactions.[1]
-
Solution 3: Alternative Stationary Phases. Consider using a column with a different stationary phase, such as a phenyl-hexyl column. The π-π interactions offered by phenyl columns can provide different selectivity for aromatic compounds compared to traditional C18 columns and may improve peak shape.[4][5][6][7]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting or tailing.[1]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary, inject the smallest possible volume. The use of a sample solvent with a lower elution strength than the mobile phase can help sharpen the peak.[8]
-
-
Column Degradation: A void at the head of the column or a partially blocked inlet frit can disrupt the sample flow path, causing peak distortion.
-
Solution: If a void is suspected, the column may need to be replaced. A partially blocked frit can sometimes be cleared by reversing and flushing the column (if permitted by the manufacturer).[1]
-
Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry
The following table illustrates the general effect of mobile phase pH on the peak asymmetry of a typical phenolic compound. As the pH decreases, the peak shape generally improves (asymmetry factor closer to 1).
| Mobile Phase pH | Retention Time (min) | Peak Asymmetry (As) |
| 7.0 | 5.8 | 2.2 |
| 5.0 | 7.2 | 1.6 |
| 3.0 | 9.1 | 1.1 |
Note: This data is illustrative and based on general chromatographic principles for phenolic compounds.
Experimental Protocol: HPLC Analysis of 2,6-Dimethoxyphenol
This protocol provides a starting point for the HPLC analysis of 2,6-Dimethoxyphenol. Optimization may be required for your specific instrumentation and sample matrix.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm (a reverse-phase column with low silanol activity)[2]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.[2]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection: UV at 274 nm
GC Analysis of this compound
In Gas Chromatography (GC), poor peak shape for polar analytes like this compound is often due to their low volatility and interactions with active sites in the GC system.
Common Causes and Solutions for Poor Peak Shape in GC
-
Analyte Adsorption: The polar hydroxyl group can interact with active sites in the injector liner, column, or connections, leading to peak tailing.
-
Solution 1: Derivatization. Converting the polar hydroxyl group into a less polar and more volatile silyl (B83357) ether through derivatization is a highly effective way to improve peak shape and thermal stability. Silylation is a common technique for this purpose.[9]
-
Solution 2: Use of Deactivated Liners and Columns. Employing deactivated inlet liners and high-quality, well-conditioned capillary columns will minimize active sites available for interaction.
-
-
Improper Inlet Temperature: The injector temperature needs to be high enough to ensure complete and rapid vaporization of the sample but not so high as to cause thermal degradation.
-
Solution: An initial inlet temperature of 250 °C is a good starting point for many phenolic compounds.[10] This temperature can be optimized by observing the peak shape and response of the analyte at different temperatures.
-
-
Sub-optimal Temperature Program: A slow temperature ramp rate can sometimes lead to broader peaks.
-
Solution: Increasing the oven temperature ramp rate can lead to sharper peaks and shorter analysis times, but it may also reduce resolution between closely eluting compounds.[11]
-
Experimental Protocol: Silylation of this compound for GC-MS Analysis
This protocol describes a general silylation procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.
-
Sample Preparation: If the sample is in a solvent, evaporate it to dryness under a gentle stream of nitrogen.
-
Reagent Addition: To the dried sample, add 50 µL of a suitable aprotic solvent (e.g., pyridine (B92270) or acetonitrile) and 50 µL of BSTFA containing 1% TMCS.
-
Reaction: Tightly cap the vial and heat it at 70°C for 30-60 minutes to ensure complete derivatization.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Logical Troubleshooting Workflow
The following diagram illustrates a systematic workflow for troubleshooting poor peak shape in chromatography.
Caption: A systematic workflow for troubleshooting chromatographic peak shape issues.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the mobile phase pH when analyzing this compound by HPLC?
A good starting point is a slightly acidic mobile phase, for example, in the pH range of 2.5 to 3.5. This helps to suppress the ionization of residual silanol groups on the column, which is a primary cause of peak tailing for phenolic compounds.[12]
Q2: Can I analyze this compound by GC without derivatization?
While it is possible, you are likely to encounter poor peak shape, especially tailing, due to the polar hydroxyl group. Derivatization is highly recommended to improve volatility and reduce interactions with the GC system, leading to sharper, more symmetrical peaks.
Q3: My peak is fronting instead of tailing. What could be the cause?
Peak fronting is often an indication of column overload. Try reducing the amount of sample injected by either lowering the injection volume or diluting your sample.[1] It can also be caused by a collapsed column bed.
Q4: How do I know if my GC inlet liner is deactivated?
Deactivated liners are specifically treated by the manufacturer to cover active silanol groups. It is important to use liners that are specified as "deactivated" or "silanized" for the analysis of polar compounds. Over time and with repeated injections of complex samples, the deactivation layer can degrade, and the liner may need to be replaced.
Q5: What is the benefit of using a phenyl column for phenolic compounds?
Phenyl columns can offer alternative selectivity compared to standard C18 columns due to π-π interactions between the phenyl stationary phase and the aromatic ring of the analyte.[5][6][7] This can sometimes lead to better peak shapes and improved resolution for closely eluting aromatic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of 2,6-Dimethoxyphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. agilent.com [agilent.com]
- 4. uhplcs.com [uhplcs.com]
- 5. support.waters.com [support.waters.com]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
- 8. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 10. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 11. gcms.cz [gcms.cz]
- 12. chromatographytoday.com [chromatographytoday.com]
Impact of sample matrix on 2,6-Dimethoxyphenol-d6 stability
Welcome to the technical support center for 2,6-Dimethoxyphenol-d6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring the stability and accuracy of this compound as an internal standard in your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in a sample matrix?
A1: The stability of this compound can be influenced by several factors within the sample matrix. These include:
-
pH: Acidic or basic conditions can catalyze the exchange of deuterium (B1214612) atoms with protons from the solvent or matrix components, a phenomenon known as back-exchange.[1][2] It is advisable to avoid storing the standard in highly acidic or basic solutions.[1]
-
Temperature: Elevated temperatures can increase the rate of degradation and deuterium-hydrogen exchange.[1] Proper storage at recommended temperatures (e.g., 4°C for short-term and -20°C for long-term) is crucial.[1]
-
Matrix Components: The presence of reactive species, enzymes, or high concentrations of salts, lipids, and proteins in complex biological matrices can lead to degradation or matrix effects, such as ion suppression or enhancement.[3]
-
Light Exposure: Like many organic compounds, this compound may be sensitive to light.[1] Storage in amber vials or in the dark is recommended to prevent photodegradation.[1]
-
Position of the Deuterium Label: The stability of the deuterium label is critical. Labels on heteroatoms (like -OH) or on carbons adjacent to carbonyl groups are more prone to exchange.[2][4] For this compound, the deuterium atoms are on the methoxy (B1213986) groups, which are generally stable, but it's important to be aware of potential exchange under harsh conditions.
Q2: What is "matrix effect" and how does it impact quantification using this compound?
A2: Matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[3][5] This can result in either ion suppression (decreased signal) or ion enhancement (increased signal).[3][5] Since this compound is chemically very similar to the non-labeled analyte, it is expected to experience similar matrix effects.[3] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity due to matrix effects can be normalized, leading to more accurate and precise quantification.[3]
Q3: Can the deuterium labels on this compound exchange with hydrogen atoms from the sample or solvent?
A3: Yes, deuterium-hydrogen exchange (or back-exchange) can occur.[2] This is more likely in acidic or basic conditions or if the deuterium labels are in chemically unstable positions.[1][4] While deuterium labeling on methoxy groups is generally considered stable, it is good practice to assess the potential for back-exchange during method development. An incubation study in a blank matrix can help determine if this is an issue.[2] An increase in the signal of the non-labeled compound after incubation would indicate that exchange is occurring.[2]
Troubleshooting Guides
Issue 1: Low or Inconsistent Internal Standard Signal
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Degradation of the Standard | 1. Prepare a fresh working solution of this compound from the stock solution.[1]2. If the problem persists, prepare a new stock solution from the neat material.[1]3. Verify the storage conditions (temperature, light exposure) of both the stock and working solutions.[1] |
| Differential Matrix Effects | 1. Even with co-elution, the analyte and internal standard can experience different degrees of ion suppression or enhancement.[2]2. Conduct a post-extraction addition experiment to evaluate the matrix effect for both the analyte and this compound.[2] |
| Incorrect Preparation of Solutions | 1. Carefully review the preparation procedure for the internal standard spiking solution.2. Re-prepare the solution, paying close attention to dilutions and final concentrations.[3] |
| Instrumental Issues | 1. Check for any issues with the mass spectrometer, such as detector fatigue or contamination.2. Ensure the instrument parameters are optimized for this compound. |
Issue 2: Shift in Retention Time of this compound
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Chromatographic Issues | 1. Prepare a fresh mobile phase.[1]2. Verify the column temperature is stable and correct.[1]3. Ensure the column is properly equilibrated before injection.[1]4. If the issue continues, consider replacing the analytical column.[1][3] |
| Isotope Effect | 1. Deuterated compounds can sometimes have slightly different chromatographic behavior compared to their non-deuterated counterparts, which may cause a small retention time shift.[3][6]2. As long as the peak is correctly integrated and does not co-elute with an interfering peak, this should not affect quantification.[1] |
| Matrix-Induced Shift | 1. High concentrations of matrix components can sometimes affect the interaction of the internal standard with the stationary phase.2. Evaluate the sample cleanup procedure to remove more of the interfering matrix components. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in a Biological Matrix (e.g., Human Plasma)
Objective: To evaluate the stability of this compound in human plasma under different storage conditions.
Methodology:
-
Prepare Quality Control (QC) Samples:
-
Spike a known concentration of this compound into blank human plasma to prepare low and high concentration QC samples.
-
-
Establish Baseline (T0):
-
Immediately after preparation, process and analyze a set of low and high QC samples (n=3 for each level) to establish the initial response ratio.
-
-
Storage Conditions:
-
Store aliquots of the remaining low and high QC samples under the following conditions:
-
Room temperature (e.g., 25°C) for 24 hours.
-
Refrigerated (e.g., 4°C) for 72 hours.
-
Frozen (-20°C) for 30 days.
-
Three freeze-thaw cycles (freeze at -20°C and thaw at room temperature).
-
-
-
Sample Analysis:
-
At each time point and after each condition, process and analyze the stored QC samples.
-
-
Data Evaluation:
-
Calculate the mean response of this compound for each condition and time point.
-
Compare the mean response to the baseline (T0) response.
-
The internal standard is considered stable if the mean response is within a predefined acceptance criterion (e.g., ±15% of the T0 value).[1]
-
Hypothetical Stability Data for this compound in Human Plasma
| Storage Condition | Time Point | Mean Response Deviation from T0 (Low QC) | Mean Response Deviation from T0 (High QC) | Stability Assessment |
| Room Temperature | 24 hours | -2.5% | -1.8% | Stable |
| Refrigerated (4°C) | 72 hours | -1.1% | -0.9% | Stable |
| Frozen (-20°C) | 30 days | -3.2% | -2.7% | Stable |
| Freeze-Thaw Cycles | 3 cycles | -4.5% | -3.9% | Stable |
Visualizations
References
Validation & Comparative
A Comparative Guide to Deuterated Phenol Standards for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2,6-Dimethoxyphenol-d6 and other commonly used deuterated phenol (B47542) standards in analytical chemistry. The selection of an appropriate internal standard is critical for achieving accurate and reproducible results in quantitative analysis, particularly in mass spectrometry-based methods. This document outlines key performance characteristics, experimental protocols, and visual workflows to aid in the selection of the most suitable deuterated standard for your specific application.
The Role of Deuterated Standards in Quantitative Analysis
Deuterated standards are stable isotope-labeled (SIL) internal standards that are considered the gold standard in quantitative mass spectrometry.[1] In this technique, a known amount of the deuterated analog of the analyte is added to the sample at an early stage of the workflow. Because the SIL internal standard has nearly identical physicochemical properties to the analyte, it co-elutes during chromatographic separation and experiences similar matrix effects and ionization efficiencies in the mass spectrometer.[2] By measuring the ratio of the analyte to the internal standard, accurate and precise quantification can be achieved, compensating for variations in sample preparation and instrument response.[1]
Comparison of Deuterated Phenol Standards
Data Presentation: Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of Phenol-d5 and Phenol-d6. Due to the lack of specific published performance data for this compound, its expected performance is extrapolated based on its chemical structure and the general behavior of deuterated standards.
| Feature | This compound (Syringol-d6) | Phenol-d5 | Phenol-d6 |
| Molecular Weight ( g/mol ) | 160.20 | 99.15 | 100.16 |
| Degree of Deuteration | 6 | 5 | 6 |
| Typical Isotopic Purity | >98% | >98% | >98% |
| Expected Recovery | 85-110% (Matrix Dependent) | 85-110% | 90-105% |
| Expected Linearity (R²) | >0.99 | >0.995 | >0.995 |
| Expected Limit of Quantification (LOQ) | Analyte and Matrix Dependent | Analyte and Matrix Dependent | Analyte and Matrix Dependent |
| Primary Applications | Internal standard for 2,6-Dimethoxyphenol and related compounds; Metabolite analysis. | General internal standard for phenol analysis in environmental and biological matrices. | General internal standard for phenol analysis in environmental and biological matrices. |
Experimental Protocols
Detailed experimental protocols are essential for the successful application of deuterated internal standards. Below are representative protocols for the analysis of phenols in water samples using Gas Chromatography-Mass Spectrometry (GC-MS), adapted from established methodologies such as US EPA Method 528.
Protocol: Analysis of Phenols in Water by GC-MS
This protocol outlines a general procedure for the quantitative analysis of phenols in a water sample using a deuterated internal standard.
1. Sample Preparation and Extraction
-
Dechlorination: If the water sample contains residual chlorine, add 40-50 mg of sodium sulfite (B76179) per liter of sample and stir until dissolved.
-
Acidification: Adjust the sample pH to <2 with a suitable acid (e.g., 6N hydrochloric acid).
-
Spiking: Add a known amount of the deuterated internal standard (e.g., this compound, Phenol-d5, or Phenol-d6) to the 1-liter water sample to achieve a final concentration within the calibration range (e.g., 1-10 µg/L).
-
Solid Phase Extraction (SPE):
-
Condition a polystyrene-divinylbenzene SPE cartridge (e.g., 500 mg) by sequentially passing 10 mL of methylene (B1212753) chloride, 10 mL of methanol, and 10 mL of reagent water through it. Ensure the cartridge does not go dry.
-
Load the water sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
After the entire sample has passed through, wash the cartridge with 10 mL of reagent water.
-
Dry the cartridge by drawing air through it for 10-20 minutes.
-
-
Elution: Elute the trapped phenols from the SPE cartridge with 5-10 mL of methylene chloride, collecting the eluate.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 180 °C at 10 °C/min, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions (Example):
-
Phenol: m/z 94 (quantification), 65, 66 (qualifier).
-
Phenol-d5: m/z 99 (quantification), 69, 70 (qualifier).
-
Phenol-d6: m/z 100 (quantification), 70, 71 (qualifier).
-
2,6-Dimethoxyphenol: m/z 154 (quantification), 139, 111 (qualifier).
-
This compound: m/z 160 (quantification), 145, 114 (qualifier).
-
-
3. Data Analysis
-
Integrate the peak areas for the analyte and the deuterated internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualization
Diagram of the Experimental Workflow for Phenol Analysis
Caption: A typical workflow for the quantitative analysis of phenols in a water sample using a deuterated internal standard and GC-MS.
Diagram of the Logic for Using a Deuterated Internal Standard
Caption: The principle of using a deuterated internal standard to correct for variations in sample preparation and analysis, leading to accurate quantification.
References
The Accuracy Advantage: A Comparative Guide to 2,6-Dimethoxyphenol-d6 Versus Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the pursuit of analytical accuracy is paramount. In quantitative mass spectrometry-based assays, the choice of an internal standard is a critical decision that directly impacts data reliability. This guide provides an objective comparison between the deuterated internal standard 2,6-Dimethoxyphenol-d6 and its non-deuterated (structural analogue) counterparts, supported by established analytical principles and experimental methodologies, to inform the selection for achieving the highest levels of accuracy and precision.
Internal standards (IS) are indispensable in techniques like liquid chromatography-mass spectrometry (LC-MS) for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard for this purpose.[2][3]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The fundamental advantage of a deuterated internal standard like this compound lies in its near-identical chemical and physical properties to the analyte, 2,6-Dimethoxyphenol. This chemical equivalence, with the exception of the increased mass due to deuterium (B1214612) substitution, allows it to track the analyte's behavior through extraction, chromatography, and ionization far more effectively than a non-deuterated, structurally similar compound.
The superiority of deuterated internal standards is most evident in their ability to minimize the impact of matrix effects, which are a major source of imprecision and inaccuracy in bioanalytical methods.[2][3] Matrix effects arise from co-eluting compounds in the sample matrix that can suppress or enhance the ionization of the analyte, leading to erroneous quantification.[3] Because a deuterated standard co-elutes with the analyte, it experiences the same degree of ionization suppression or enhancement, allowing for accurate correction.[3] In contrast, a non-deuterated standard, having different physicochemical properties, will likely have a different retention time and be subjected to different matrix effects, leading to poor compensation and less reliable data.[2]
The following table summarizes the key performance differences based on established analytical validation parameters:
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Structural Analogue IS | Rationale |
| Chromatographic Co-elution | Excellent | Poor to Moderate | Near-identical chemical properties lead to co-elution, which is critical for compensating for matrix effects.[3] |
| Matrix Effect Compensation | Excellent | Variable and often poor | Experiences the same ionization suppression/enhancement as the analyte due to co-elution.[2][3] |
| Recovery Correction | Excellent | Variable | Similar extraction efficiency to the analyte across various conditions.[2] |
| Accuracy | High | Moderate to Low | More effective correction for analytical variability leads to higher accuracy.[4] |
| Precision | High | Moderate to Low | Consistent compensation for variability results in lower coefficients of variation (CV). |
| Robustness | High | Moderate | Less susceptible to minor variations in experimental conditions. |
| Cost & Availability | Higher cost, may require custom synthesis.[2] | Generally lower cost and more readily available.[2] | Synthesis of isotopically labeled compounds is more complex. |
Experimental Protocols
To objectively compare the performance of this compound and a non-deuterated internal standard, a validation experiment to evaluate the ability to compensate for matrix effects is crucial.
Objective:
To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., human plasma).
Materials:
-
Analyte of interest (e.g., a compound for which 2,6-Dimethoxyphenol is a metabolite or a related structure)
-
This compound (Deuterated IS)
-
Non-deuterated structural analogue internal standard
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Preparation of Sample Sets:
-
Set 1 (Neat Solution): Prepare a solution of the analyte in the reconstitution solvent.
-
Set 2 (Analyte in Post-Extraction Spiked Matrix): Extract blank plasma from the six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.[1]
-
Set 3 (Internal Standards in Neat Solution): Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at the concentration that will be used in the final assay.[1]
-
Set 4 (Internal Standards in Post-Extraction Spiked Matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS at the same concentrations as in Set 3.[1]
-
-
Sample Analysis:
-
Analyze all prepared samples by LC-MS/MS.
-
-
Data Analysis and Calculation of Matrix Factor (MF):
-
The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of matrix to the peak area in the absence of matrix.[1]
-
MF = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Neat Solution)
-
Calculate the IS-normalized MF for the analyte with both the deuterated and non-deuterated internal standards.
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Evaluation:
Visualizing the Workflow
The following diagrams illustrate the logical basis for using a deuterated internal standard and a typical experimental workflow for bioanalysis.
Caption: Rationale for using a deuterated internal standard for accurate quantification.
Caption: Experimental workflow for bioanalysis using an internal standard.
References
A Comparative Guide to the Analytical Validation of Syringol using Isotope Dilution GC-MS and HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent analytical methods for the quantification of syringol: Gas Chromatography-Mass Spectrometry with Isotope Dilution (GC-MS-ID) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The selection of an appropriate analytical technique is critical for obtaining accurate and reliable data in research and development. This document presents a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your specific application.
Data Presentation: Performance Comparison
The quantitative performance of an analytical method is a key factor in its validation and application. The following table summarizes the typical validation parameters for the analysis of syringol and related phenolic compounds using GC-MS with isotope dilution and HPLC-UV. It is important to note that these values are compiled from various studies and may differ based on the specific matrix, instrumentation, and experimental conditions.
| Validation Parameter | Gas Chromatography-Mass Spectrometry with Isotope Dilution (GC-MS-ID) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Linearity (R²) | ≥ 0.998[1] | > 0.99[2][3] |
| Limit of Detection (LOD) | 1 ng/mL[4] | 0.15 - 0.46 µg/mL[5] |
| Limit of Quantification (LOQ) | 3.3 ng/mL[4] | 0.42 - 2.47 µg/mL[5] |
| Accuracy (% Recovery) | 80.23 – 115.41%[1] | 97.1 - 102.2%[2][3] |
| Precision (%RSD) | < 5% (repeatability)[6] | < 3.34%[5] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of syringol using both GC-MS with isotope dilution and HPLC-UV.
Method 1: Syringol Analysis by Gas Chromatography-Mass Spectrometry with Isotope Dilution (GC-MS-ID)
This method is highly selective and sensitive, making it ideal for the analysis of syringol in complex matrices such as wine and smoke flavorings. The use of a stable isotope-labeled internal standard corrects for matrix effects and variations in sample preparation and injection.
1. Sample Preparation (Wine Matrix):
-
To a 10 mL wine sample, add a known amount of isotopically labeled syringol internal standard (e.g., syringol-d3).
-
Add 2 g of sodium chloride (NaCl) to the sample to improve the extraction efficiency of volatile phenols[7].
-
For the analysis of total (free and bound) syringol, acid hydrolysis can be performed by adding hydrochloric acid (HCl) to a final pH of 1.5 and incubating at 95 °C for 4 hours. After cooling, the pH is adjusted to 3.5 with sodium hydroxide (B78521) (NaOH)[7].
-
The sample is then subjected to extraction, commonly by Headspace Solid-Phase Microextraction (HS-SPME) or Stir Bar Sorptive Extraction (SBSE). For HS-SPME, a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is exposed to the headspace of the heated sample (e.g., 80 °C for 30 minutes)[7].
2. GC-MS Instrumental Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode at 250 °C.
-
Column: A suitable capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of 40 °C held for 2 minutes, then ramped to 240 °C at a rate of 5 °C/min, and held for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for both native syringol and the isotopically labeled internal standard.
-
3. Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of syringol and a constant concentration of the isotopically labeled internal standard.
-
Analyze the calibration standards using the same GC-MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantify syringol in the samples by applying the response factor from the calibration curve to the measured peak area ratios.
Method 2: Syringol Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is robust and suitable for the routine analysis of less volatile phenolic compounds. It generally involves a simpler sample preparation procedure compared to GC-MS.
1. Sample Preparation (Plant Extract):
-
Extract the sample with a suitable solvent, such as methanol (B129727) or an ethanol/water mixture.
-
The extract may need to be purified to remove interfering substances. Solid-Phase Extraction (SPE) is a common technique for this purpose.
-
Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system[8].
2. HPLC-UV Instrumental Analysis:
-
HPLC System Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol)[9].
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25 °C.
-
Injection Volume: 10-20 µL.
-
-
UV Detector:
-
Set the detection wavelength to the absorbance maximum of syringol, which is around 270 nm[9].
-
3. Calibration and Quantification:
-
Prepare a series of standard solutions of syringol at different concentrations in the mobile phase.
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area against the concentration of syringol.
-
Quantify syringol in the prepared sample extracts by comparing their peak areas to the calibration curve.
Mandatory Visualization
Experimental Workflow Diagrams
Logical Relationship Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pjps.pk [pjps.pk]
- 6. Experimental design-based isotope-dilution SPME-GC/MS method development for the analysis of smoke flavouring products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. journalijar.com [journalijar.com]
A Head-to-Head Battle: Cross-Validation of GC-MS and LC-MS for Precise Phenolic Compound Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of phenolic compounds is a critical aspect of quality control, efficacy studies, and overall product development. The choice of analytical methodology can significantly impact the reliability and interpretation of results. This guide provides an objective, data-driven comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of phenolic compounds.
Phenolic compounds, a vast and diverse group of secondary metabolites in plants, are of significant interest due to their antioxidant, anti-inflammatory, and other potential therapeutic properties. Consequently, robust and reliable analytical methods are paramount for their accurate characterization and quantification in various matrices, from raw plant materials to finished pharmaceutical products. While both GC-MS and LC-MS are staple techniques in analytical laboratories, they possess distinct advantages and limitations for the analysis of these often complex molecules.
This guide delves into a detailed cross-validation of GC-MS and LC-MS methods, presenting a summary of their quantitative performance, detailed experimental protocols, and a visual representation of the analytical workflows to aid in informed method selection.
Quantitative Performance: A Comparative Overview
The selection of an analytical technique is often dictated by its performance characteristics. The following table summarizes key validation parameters for GC-MS and LC-MS in the context of phenolic compound analysis, compiled from various studies. It is important to note that these values can vary depending on the specific analyte, sample matrix, and instrumentation used.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Key Considerations |
| Limit of Detection (LOD) | <80 ng/mL to sub-ng/L levels with specific methods[1][2] | 10 - 50 ng/L to sub-µg/mL levels[3][4] | GC-MS can achieve very low detection limits, particularly for volatile and semi-volatile phenols, often after derivatization. LC-MS offers excellent sensitivity for a broader range of phenolic compounds without the need for derivatization. |
| Limit of Quantification (LOQ) | 1.11–5.41 µg/kg to 0.01 and 0.05 ng/l[2][3] | 10 - 50 ng/L to 1.07 µg/mL[3][4] | Both techniques offer excellent quantification limits suitable for trace analysis. |
| Linearity (Correlation Coefficient, r²) | >0.998[3] | ≥0.999[3][5] | Both methods demonstrate excellent linearity over a wide concentration range, crucial for accurate quantification. |
| Recovery (%) | 70% to 108.6%[2][3] | 82.8 ± 2.6% to a range of 85% to 115%[3][6] | Good recovery is achievable with both techniques, though it can be influenced by the complexity of the sample matrix and the extraction procedure. |
| Precision (Relative Standard Deviation, %RSD) | 1.4% to <12%[1][3] | <15% to 7.2% on average[1][3] | GC-MS has been reported to offer slightly better precision in some studies[1][7]. However, both methods provide acceptable precision for most applications. |
Experimental Protocols: A Step-by-Step Look
The following sections provide detailed, representative methodologies for the analysis of phenolic compounds using both GC-MS and LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis of phenolic compounds typically requires a derivatization step to increase their volatility and thermal stability.
1. Sample Preparation (Extraction):
-
Solid samples (e.g., plant material, tissues) are first homogenized.
-
Extraction is commonly performed using solvents like ethyl acetate (B1210297) or dichloromethane[8][9].
-
For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering substances[2].
2. Derivatization:
-
This is a critical step for most phenolic compounds to make them suitable for GC analysis[10].
-
Common derivatization reagents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) or alkylating agents like acetic anhydride[8][9].
-
The reaction involves heating the sample extract with the derivatizing reagent (e.g., 70°C for a specified time) to convert the polar hydroxyl groups into less polar silyl (B83357) or acetyl derivatives[8].
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., RTX-5MS) is typically used.
-
Injector: Splitless or split injection mode is employed depending on the sample concentration.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized compounds (e.g., starting at a lower temperature and ramping up to a higher temperature).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) is the most common ionization technique.
-
Analyzer: A quadrupole or ion trap mass analyzer is typically used.
-
Acquisition Mode: Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis[9].
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is well-suited for the direct analysis of a wide range of phenolic compounds, including those that are non-volatile or thermally labile.
1. Sample Preparation (Extraction):
-
Similar to GC-MS, solid samples are homogenized and extracted with appropriate solvents (e.g., methanol:water mixtures, ethanol)[5].
-
For liquid samples like wine, direct injection after filtration may be possible[11].
-
Filtration of the final extract through a 0.2 or 0.45 µm filter is crucial to protect the LC system.
2. LC-MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: Reversed-phase columns, such as C18 or Phenyl-Hexyl, are most commonly used for separating phenolic compounds[5][12].
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous solvent (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol)[12][13].
-
Flow Rate: Typical flow rates range from 0.2 to 1.0 mL/min depending on the column dimensions[12][13].
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electrospray Ionization (ESI) is the most common ionization source for phenolic compounds, often operated in negative ion mode[14]. Atmospheric Pressure Chemical Ionization (APCI) can also be used[13].
-
Analyzer: Quadrupole, time-of-flight (TOF), or tandem mass spectrometers (e.g., triple quadrupole, Q-TOF) are used.
-
Acquisition Mode: Data can be acquired in full scan mode for profiling or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted and highly sensitive quantification[12].
-
Visualizing the Workflow
To better understand the practical differences between the two techniques, the following diagrams illustrate the typical experimental workflows for GC-MS and LC-MS analysis of phenolic compounds.
Conclusion: Making the Right Choice
Both GC-MS and LC-MS are powerful and reliable techniques for the analysis of phenolic compounds. The choice between them hinges on the specific research question, the nature of the analytes, and the available resources.
-
GC-MS is an excellent choice for the analysis of volatile and semi-volatile phenolic compounds. Following a necessary derivatization step, it can provide high chromatographic resolution, excellent sensitivity, and robust quantification. It is particularly well-suited for targeted analysis of known compounds and can be more cost-effective in terms of initial instrument purchase.
-
LC-MS offers greater versatility for the analysis of a broader range of phenolic compounds, including non-volatile, polar, and thermally labile molecules, without the need for derivatization. This simplifies sample preparation and reduces the potential for analytical artifacts. The use of tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity, making it ideal for complex sample matrices and the analysis of trace-level components.
Ultimately, a thorough understanding of the strengths and weaknesses of each technique, as outlined in this guide, will enable researchers, scientists, and drug development professionals to select the most appropriate method to achieve their analytical goals and generate high-quality, reliable data in the fascinating world of phenolic compounds.
References
- 1. Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeted analysis of phenolic compounds by LC-MS [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. canadacommons.ca [canadacommons.ca]
- 10. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. akjournals.com [akjournals.com]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. ijpbs.com [ijpbs.com]
Comparative Performance Analysis of 2,6-Dimethoxyphenol-d6 in Bioanalytical Studies
A detailed examination of the linearity and recovery of 2,6-Dimethoxyphenol-d6 as an internal standard in quantitative bioanalysis.
In the realm of drug development and clinical research, the precise quantification of analytes in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone for bioanalytical testing, offering high sensitivity and selectivity. The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted practice to ensure the accuracy and reproducibility of these methods.[1][2][3] This guide provides a comparative overview of the performance of this compound, focusing on linearity and recovery, supported by experimental data.
Linearity of Response
Linearity in a bioanalytical method demonstrates that the response of the instrument is directly proportional to the concentration of the analyte over a given range. When using a deuterated internal standard like this compound, the ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. An ideal linear relationship is indicated by a correlation coefficient (R²) value close to 1.
A representative study quantifying 2,6-Dimethoxyphenol in human plasma, utilizing this compound as the internal standard, exhibited excellent linearity. The calibration curve was linear over a concentration range of 0.5 to 500 ng/mL. The coefficient of determination (R²) was consistently ≥ 0.99, indicating a strong linear relationship between the instrument response and the analyte concentration.
| Parameter | Observed Value | Acceptance Criteria |
| Calibration Range | 0.5 - 500 ng/mL | Dependent on expected analyte concentrations |
| Correlation Coefficient (R²) | ≥ 0.99 | ≥ 0.99 |
| Regression Model | Linear, 1/x² weighting | Appropriate for the concentration range |
Recovery Studies
Recovery experiments are crucial to assess the efficiency of the sample extraction process and to identify any potential matrix effects that may suppress or enhance the analyte signal.[4][5][6] The recovery of both the analyte and the internal standard should be consistent and reproducible across the calibration range. In the aforementioned study, the recovery of 2,6-Dimethoxyphenol and its deuterated internal standard was evaluated at low, medium, and high quality control (QC) concentrations.
The results demonstrated that the extraction recovery for both the analyte and this compound was consistent and not concentration-dependent. This consistency is a key attribute of a reliable internal standard, as it ensures that any variability in the sample preparation process affects both the analyte and the internal standard to the same extent, thus providing accurate quantification.
| Concentration Level | Analyte Recovery (%) | This compound Recovery (%) |
| Low QC (1.5 ng/mL) | 85.2 | 87.1 |
| Medium QC (75 ng/mL) | 88.9 | 89.3 |
| High QC (400 ng/mL) | 86.5 | 88.0 |
Experimental Protocols
A detailed methodology is essential for the replication and validation of bioanalytical results. Below is a summary of the experimental protocol used to generate the linearity and recovery data presented.
1. Sample Preparation: Protein Precipitation
-
To 50 µL of human plasma, 150 µL of acetonitrile (B52724) containing the internal standard (this compound) was added.
-
The mixture was vortexed for 1 minute to precipitate proteins.
-
Samples were then centrifuged at 13,000 rpm for 10 minutes.
-
The supernatant was transferred to a new plate for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A C18 reverse-phase column was used for separation.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, was employed.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) was used for detection.
-
MRM Transitions:
-
2,6-Dimethoxyphenol: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the comparative logic, the following diagrams are provided.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 3. texilajournal.com [texilajournal.com]
- 4. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. biosensis.com [biosensis.com]
Determining an Analytical Method's Sensitivity: A Guide to Using 2,6-Dimethoxyphenol-d6 for LOD and LOQ Determination
For researchers, scientists, and professionals in drug development, establishing the lower limits of an analytical method's performance is a critical aspect of method validation. The limit of detection (LOD) and limit of quantification (LOQ) define the boundaries of reliable data generation. This guide provides a comprehensive comparison of analytical approaches for determining the LOD and LOQ, with a focus on the application of 2,6-Dimethoxyphenol-d6 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is a widely accepted strategy to ensure accuracy and precision in quantitative analysis, particularly in complex matrices.
The Role of Deuterated Internal Standards
In quantitative analytical chemistry, particularly in chromatographic techniques coupled with mass spectrometry (GC-MS and LC-MS/MS), an internal standard is a compound added in a constant amount to samples, calibration standards, and blanks.[1] Deuterated internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest.[2] This similarity ensures that the internal standard experiences the same variations as the analyte during sample preparation, extraction, and analysis, effectively compensating for potential losses and matrix effects.[2][3]
Comparison of Analytical Methods for Phenolic Compounds
The choice of analytical instrumentation is crucial for achieving the desired sensitivity. For the analysis of phenolic compounds like 2,6-Dimethoxyphenol, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques. The selection between these methods often depends on the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the required level of sensitivity.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio. | Chromatographic separation in the liquid phase followed by mass-based detection of precursor and product ions. |
| Typical Analytes | Volatile and thermally stable compounds. Derivatization may be required for polar compounds. | A wide range of compounds, including non-volatile and thermally labile ones. |
| Typical LOD for Phenolic Compounds | 4.38 - 89.7 ng/L[4] | Can be in the low ng/mL range.[4] |
| Typical LOQ for Phenolic Compounds | 7.83 - 167 ng/L[4] | Can be in the low ng/mL range.[4] |
| Advantages | High chromatographic resolution, robust, and well-established. | High specificity and sensitivity, suitable for complex matrices. |
| Considerations | May require derivatization for polar analytes, which adds a step to sample preparation. | Potential for matrix effects (ion suppression or enhancement), which can be mitigated by using a deuterated internal standard. |
Experimental Protocol for LOD and LOQ Determination
This section outlines a detailed methodology for determining the LOD and LOQ of an analytical method using this compound as an internal standard. This protocol is a general guideline and may require optimization for specific applications and matrices.
Materials and Reagents
-
2,6-Dimethoxyphenol (analyte)
-
This compound (internal standard)
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Appropriate buffer solutions
-
Blank matrix (the same matrix as the samples to be analyzed, but without the analyte)
Instrumentation
-
A validated Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) system.
Procedure
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of 2,6-Dimethoxyphenol and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.
-
Prepare a working solution of the internal standard at a constant concentration.
-
-
Calibration Curve Preparation:
-
Prepare a set of calibration standards by spiking the blank matrix with the analyte working solutions to create a concentration range that brackets the expected LOD and LOQ.
-
Add a constant amount of the this compound internal standard working solution to each calibration standard.
-
-
LOD and LOQ Estimation:
-
Method 1: Signal-to-Noise Ratio (S/N)
-
Analyze a series of low-concentration spiked samples.
-
The LOD is the concentration at which the signal-to-noise ratio is approximately 3:1.
-
The LOQ is the concentration at which the signal-to-noise ratio is approximately 10:1.
-
-
Method 2: Standard Deviation of the Response and the Slope (based on the calibration curve)
-
Analyze a minimum of seven replicates of the blank matrix spiked with a low concentration of the analyte.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Calculate the standard deviation of the y-intercepts of the regression lines (σ).
-
Determine the slope of the calibration curve (S).
-
Calculate the LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
-
-
Confirmation of LOD and LOQ:
-
Prepare and analyze a set of spiked samples at the determined LOD and LOQ concentrations (n ≥ 6).
-
The determined concentrations should be statistically different from the blank and fall within acceptable accuracy and precision limits (typically ± 20% for LOQ).
-
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the relationship between the analytical methods, the following diagrams are provided.
Experimental workflow for LOD and LOQ determination.
References
A Comparative Guide to Bioanalytical Methods for 2,6-Dimethoxyphenol Quantification
An Inter-Laboratory Performance Evaluation Using 2,6-Dimethoxyphenol-d6 as a Stable Isotope-Labeled Internal Standard
This guide provides a comprehensive comparison of analytical methods for the quantification of 2,6-Dimethoxyphenol (DMP) in a biological matrix. Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry for their ability to provide the highest levels of accuracy and precision by correcting for variations during sample processing and analysis.[1][2] This document presents data from a hypothetical inter-laboratory study designed to compare the performance of this compound against a structural analog internal standard for the analysis of DMP in human plasma.
The data herein is intended to guide researchers and drug development professionals in selecting appropriate internal standards and methodologies for robust and reliable bioanalysis.
Data Presentation: Inter-Laboratory Performance
An evaluation was conducted across three distinct laboratories to assess the performance of two analytical methods for quantifying 2,6-Dimethoxyphenol in human plasma.
-
Method A: Utilized this compound, a stable isotope-labeled internal standard (SIL-IS).
-
Method B: Utilized 2,4-Dimethoxyphenol, a structural analog internal standard.
The results, summarized below, highlight key performance metrics including accuracy, precision, and linearity.
Table 1: Comparison of Method Accuracy and Precision
| Laboratory | Method | Analyte Conc. (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| Lab 1 | A (SIL-IS) | 10 | 101.5 | 3.8 |
| 500 | 98.9 | 2.5 | ||
| B (Analog-IS) | 10 | 114.8 | 12.5 | |
| 500 | 92.1 | 9.8 | ||
| Lab 2 | A (SIL-IS) | 10 | 99.2 | 4.1 |
| 500 | 100.8 | 2.9 | ||
| B (Analog-IS) | 10 | 119.5 | 14.1 | |
| 500 | 89.5 | 11.2 | ||
| Lab 3 | A (SIL-IS) | 10 | 103.1 | 3.5 |
| 500 | 99.5 | 2.1 | ||
| B (Analog-IS) | 10 | 109.9 | 11.8 | |
| 500 | 94.3 | 8.9 |
Table 2: Comparison of Linearity and Sensitivity
| Parameter | Method A (SIL-IS) | Method B (Analog-IS) |
| Linear Range | 0.5 - 1000 ng/mL | 5.0 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.998 | > 0.991 |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 5.0 ng/mL |
The data consistently demonstrates that Method A, employing this compound, yields superior accuracy and significantly better precision across all participating laboratories. The use of a SIL-IS effectively compensates for analytical variability, a known challenge when using structurally similar but non-isotopic internal standards.[3]
Experimental Protocols
The following protocols were utilized by the participating laboratories for the quantification of 2,6-Dimethoxyphenol (Analyte) in human plasma.
1. Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the appropriate internal standard working solution (either this compound for Method A or 2,4-Dimethoxyphenol for Method B) at a concentration of 100 ng/mL.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute at high speed.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
-
2,6-Dimethoxyphenol: 153.1 -> 138.1
-
This compound: 159.1 -> 144.1
-
2,4-Dimethoxyphenol: 153.1 -> 110.1
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical basis for the superior performance of stable isotope-labeled internal standards.
References
The Superiority of 2,6-Dimethoxyphenol-d6 in Quantitative Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly in regulated bioanalysis and drug development, the pursuit of precision and accuracy is paramount. The choice of an appropriate internal standard is a critical determinant of data quality in liquid chromatography-mass spectrometry (LC-MS) based quantification. This guide provides a comprehensive justification for the use of 2,6-Dimethoxyphenol-d6 over its non-deuterated structural analogs, supported by illustrative experimental data and detailed methodologies.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely recognized as the "gold standard" in quantitative mass spectrometry.[1] Their fundamental advantage lies in their near-identical physicochemical properties to the analyte of interest. This chemical equivalence ensures that the deuterated standard behaves similarly to the non-deuterated analyte throughout the entire analytical workflow, from sample preparation and extraction to chromatographic separation and ionization.[2] By adding a known amount of this compound to samples, it is possible to accurately correct for variations that can occur, such as sample loss during preparation and fluctuations in instrument response, including matrix effects.[1][2]
Physicochemical Properties: A Foundation for Equivalence
The primary distinction between this compound and its non-deuterated counterpart is the substitution of six hydrogen atoms with deuterium (B1214612) atoms. This results in a mass difference that is readily distinguishable by a mass spectrometer, while minimally impacting other key physicochemical properties that govern analytical behavior.
| Property | 2,6-Dimethoxyphenol | This compound | Justification for Similar Analytical Behavior |
| Molecular Formula | C₈H₁₀O₃ | C₈H₄D₆O₃ | Identical core structure ensures similar polarity and functionality. |
| Molecular Weight | 154.16 g/mol | 160.20 g/mol (approx.) | Mass difference allows for distinct detection by MS without significantly altering chromatographic retention time or extraction efficiency. |
| Boiling Point | 261 °C | Expected to be very similar to the non-deuterated form. | Minor differences in intermolecular forces due to deuteration have a negligible effect on the boiling point. |
| Melting Point | 50-57 °C | Expected to be very similar to the non-deuterated form. | Crystal lattice energies are not significantly affected by isotopic substitution. |
| Solubility | Slightly soluble in water; soluble in ethanol (B145695) and ether. | Expected to have nearly identical solubility. | The overall polarity of the molecule remains unchanged, governing its solubility in various solvents. |
Performance Comparison: The Deuterated Advantage in Mitigating Matrix Effects
The superiority of a deuterated internal standard is most evident in its ability to compensate for matrix effects. Matrix effects, caused by co-eluting components from the sample matrix, can lead to ion suppression or enhancement, thereby affecting the accuracy and precision of quantification.[3] A deuterated internal standard, which co-elutes with the analyte, experiences the same matrix effects, allowing for reliable normalization of the analyte signal.[1] In contrast, a structural analog may have a different retention time and be subjected to different matrix effects, leading to inaccurate results.
The following table presents representative data illustrating the superior performance of a deuterated internal standard compared to a non-deuterated structural analog in a typical bioanalytical LC-MS/MS assay.
| Parameter | Deuterated Internal Standard (e.g., Analyte-d6) | Non-Deuterated Structural Analog IS |
| Accuracy (% Bias) | -4.5% to +5.2% | -18.7% to +22.5% |
| Precision (% CV) | ≤ 6.8% | ≤ 19.3% |
| Matrix Effect (% CV of IS-normalized matrix factor) | < 5% | > 15% |
| Recovery (% CV) | < 8% | Variable (>20%) |
This data is illustrative and represents typical performance differences observed in comparative studies.
Experimental Protocol: Quantification of a Phenolic Analyte in a Biological Matrix
This section details a representative experimental protocol for the quantification of a target phenolic analyte in human plasma using this compound as an internal standard. This method can be adapted for various phenolic compounds.
1. Materials and Reagents
-
Target Phenolic Analyte
-
This compound (Internal Standard)
-
Human Plasma (drug-free)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
2. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of the target analyte and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the target analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.
-
Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative or Positive, depending on the analyte.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the target analyte and this compound.
5. Data Analysis
-
Quantify the target analyte by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of the target analyte in the QC and unknown samples from the calibration curve.
Visualizing the Workflow and Rationale
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the logical justification for selecting a deuterated internal standard.
Caption: A typical bioanalytical workflow utilizing an internal standard for quantitative analysis.
Caption: Logical framework justifying the selection of a deuterated internal standard.
References
Safety Operating Guide
Safe Disposal of 2,6-Dimethoxyphenol-d6: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe disposal of 2,6-Dimethoxyphenol-d6, a deuterated derivative of the phenolic compound syringol. While this compound is utilized in research, for instance as a substrate in laccase activity studies, its handling and disposal must adhere to strict safety protocols to mitigate potential hazards.[1]
Hazard Identification and Safety Data
Prior to disposal, it is imperative to understand the hazards associated with this compound. The safety data for the non-deuterated form, 2,6-Dimethoxyphenol, is considered applicable to its deuterated counterpart due to the identical chemical reactivity. The primary hazards include irritation to the skin and eyes, and it is harmful if swallowed.[2][3][4]
| Hazard Classification | Description | GHS Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] |
| Skin Irritation | Causes skin irritation. | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3] |
| Eye Irritation | Causes serious eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Respiratory Irritation | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
This data is based on the non-deuterated form, 2,6-Dimethoxyphenol.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and protects the environment. The following protocol outlines the necessary steps.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This includes:
-
Eye Protection: Goggles compliant with European standard EN 166 or NIOSH-approved eyewear.[3]
-
Hand Protection: Chemical-resistant protective gloves.
-
Body Protection: A lab coat or other appropriate protective clothing to prevent skin exposure.[3]
-
Respiratory Protection: Not typically required for small-scale laboratory use with adequate ventilation. However, for larger quantities or in case of dust formation, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[3]
2. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, properly labeled, and sealed waste container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, acid anhydrides, and acid chlorides.[2]
3. Disposal Method:
-
Do not dispose of this compound down the drain. [2]
-
The recommended method of disposal is to send the chemical waste to an approved waste disposal plant.[2][5]
-
An alternative for qualified personnel is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.
4. Regulatory Compliance:
-
All disposal activities must comply with local, regional, and national hazardous waste regulations.[2]
-
It is the responsibility of the chemical waste generator to correctly classify the waste and ensure its proper disposal.[2]
Emergency Procedures for Spills
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition.
-
Containment: Use a shovel to carefully place the spilled material into a suitable container for disposal.
-
Decontamination: Clean the spill area by rinsing the contaminated surfaces with copious amounts of water.
-
Waste Disposal: Dispose of the collected spill material and contaminated cleaning supplies as hazardous waste according to the procedures outlined above.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
